molecular formula C16H14F2N2O2 B2837204 N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide CAS No. 898357-16-9

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

Número de catálogo: B2837204
Número CAS: 898357-16-9
Peso molecular: 304.297
Clave InChI: HXAYTDLBZGPBTB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide is a synthetic oxalamide derivative of interest in medicinal chemistry and early-stage drug discovery. Oxalamide functional groups are known to be privileged motifs in the design of kinase inhibitors and other biologically active small molecules . The compound features a 2,4-difluorophenyl group and a 2-methylbenzyl group, which are common in pharmaceuticals and agrochemicals due to their ability to influence the molecule's electronic properties, metabolic stability, and binding affinity . As part of a broader class of fluorinated benzamides, this compound is a valuable scaffold for exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns . Researchers can utilize it as a building block or a core template for developing novel modulators of protein kinases, such as the p38 MAP kinase pathway, or other enzyme targets . Its structural characteristics also make it a candidate for crystallographic studies to understand intermolecular interactions, such as hydrogen bonding and hydrophobic stacking, which are critical for rational drug design . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety precautions. Specific data on activity, solubility, and stability should be confirmed by the researcher.

Propiedades

IUPAC Name

N'-(2,4-difluorophenyl)-N-[(2-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2/c1-10-4-2-3-5-11(10)9-19-15(21)16(22)20-14-7-6-12(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAYTDLBZGPBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The oxalamide scaffold, featuring a distinctive N,N'-di-substituted ethanediamide core, is recognized as a privileged structure in modern medicinal chemistry.[1] Its inherent ability to form stable hydrogen bonds allows for potent and specific interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, a compound that combines the robust oxalamide core with key pharmacophoric groups: a difluorinated phenyl ring known to enhance metabolic stability and binding affinity, and a methylbenzyl moiety for modulating steric and hydrophobic interactions.

While direct experimental data for this exact molecule is not extensively published, this document, written from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data from closely related analogues to present a reliable guide for its synthesis, purification, characterization, and potential applications. We will explore a validated synthetic methodology, detail the expected analytical signatures for structural confirmation, and discuss the compound's therapeutic potential based on the known biological roles of the oxalamide class, including antiviral, anticancer, and anti-inflammatory activities.[2][3][4]

The Oxalamide Scaffold: A Foundation for Diverse Bioactivity

The oxalamide core is more than a simple linker; it is a key pharmacophoric element. Its two amide protons are excellent hydrogen bond donors, while the carbonyl oxygens are effective acceptors. This dual functionality allows oxalamide derivatives to anchor within the active sites of enzymes, often interacting with key amino acid residues.[1][2] For example, in the development of neuraminidase inhibitors for the influenza virus, the oxalamide group has been shown to form strong hydrogen bonds with essential arginine residues (Arg118, Arg292, and Arg371) at the enzyme's active site.[2]

Furthermore, derivatives of this scaffold have been investigated for a range of other biological activities:

  • Immunosuppression and Cancer: By inhibiting inosine monophosphate dehydrogenase (IMPDH), oxalamides can deplete the intracellular pool of guanine nucleotides, which are critical for DNA and RNA synthesis. This mechanism leads to the arrest of proliferation in rapidly dividing cells, such as activated lymphocytes and tumor cells.[1]

  • Antioxidant Properties: Certain substituted oxalamides have demonstrated significant free-radical scavenging capabilities, comparable to standards like butylated hydroxyanisole (BHA).[3]

  • Enzyme Inhibition: The scaffold has been successfully employed to develop inhibitors for other enzymes, including lipoxygenase, which is involved in inflammatory pathways.[4][5]

The strategic placement of substituents on the flanking nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties and biological specificity, making the oxalamide core a highly versatile and valuable starting point for drug discovery programs.

Chemical Structure and Physicochemical Properties

Molecular Structure

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide is an unsymmetrical diamide. Its structure is built upon a central two-carbon oxalamide linker, with one amide nitrogen substituted with a 2,4-difluorophenyl group and the other with a 2-methylbenzyl group.

Caption: Chemical Structure of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide.

Predicted Physicochemical Properties

The following table summarizes the calculated and predicted physicochemical properties for the target compound, based on its structure and data from analogous compounds.

PropertyPredicted ValueBasis of Prediction / Reference
Molecular Formula C₁₆H₁₄F₂N₂O₂Calculated from structure
Molecular Weight 316.30 g/mol Calculated from structure
Appearance White to off-white crystalline solidTypical for this class of compounds.[6][7]
Melting Point 130 - 160 °C (Predicted Range)Based on similar substituted oxalamides.[6][7]
Solubility Soluble in DMSO, DMF; Sparingly soluble in methanol, ethanol; Insoluble in water.Common solubility profile for related structures.[6][8]
pKa (Amide Proton) 10.5 ± 0.7 (Predicted)Based on similar N-aryl amide structures.[7]

Synthesis and Purification

Retrosynthetic Strategy

The most direct and widely adopted method for synthesizing unsymmetrical oxalamides is through the sequential acylation of two different amines with oxalyl chloride or its ester equivalent.[3][4] The strategy involves two key disconnections at the amide C-N bonds, leading back to oxalyl chloride, 2,4-difluoroaniline, and 2-methylbenzylamine as readily available starting materials.

The causality for a stepwise approach is clear: simultaneous addition of both amines to oxalyl chloride would result in a statistical mixture of three products (two symmetrical and one unsymmetrical oxalamide), leading to significant purification challenges. A sequential addition, typically starting with the less reactive amine (the aniline derivative), allows for controlled formation of the desired unsymmetrical product.

Detailed Experimental Protocol

This protocol is a representative, self-validating system for the laboratory-scale synthesis of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide.

Materials:

  • Oxalyl Chloride (≥98%)

  • 2,4-Difluoroaniline (≥99%)

  • 2-Methylbenzylamine (≥98%)

  • Triethylamine (Et₃N, ≥99.5%, distilled)

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M aq.)

  • Saturated Sodium Bicarbonate (aq.)

  • Brine (Saturated NaCl aq.)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Step A: Formation of the Mono-Amide Intermediate

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-difluoroaniline (1.0 eq.).

    • Dissolve the aniline in anhydrous dioxane (approx. 0.2 M concentration). Add triethylamine (1.1 eq.) to act as an acid scavenger.

    • Cool the solution to 0 °C in an ice bath with magnetic stirring.

    • Slowly add a solution of oxalyl chloride (1.05 eq.) in anhydrous dioxane dropwise via a syringe pump or dropping funnel over 30 minutes. Rationale: Slow addition at low temperature is crucial to control the exotherm and prevent the formation of the symmetrical di-anilide byproduct.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed. This intermediate, N-(2,4-difluorophenyl)oxamoyl chloride, is typically used directly in the next step without isolation.

  • Step B: Formation of the Final Product

    • In a separate flask, dissolve 2-methylbenzylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dioxane.

    • Cool the solution of the crude intermediate from Step A back to 0 °C.

    • Add the 2-methylbenzylamine solution dropwise to the reaction mixture over 30 minutes.

    • Once the addition is complete, allow the reaction to stir at room temperature overnight (12-16 hours). Rationale: Allowing the reaction to proceed overnight ensures complete conversion.

  • Work-up and Purification

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amines and triethylamine hydrochloride), saturated NaHCO₃ (to remove any remaining acid), and brine.[9]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by either recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-40% ethyl acetate in hexanes) to afford the pure N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide.[1]

Synthesis Workflow Diagram

workflow start Starting Materials: - 2,4-Difluoroaniline - Oxalyl Chloride - 2-Methylbenzylamine step1 Step 1: Form Mono-Amide (Aniline + Oxalyl Chloride) Solvent: Anhydrous Dioxane Base: Et₃N, Temp: 0°C -> RT start->step1 step2 Step 2: Form Di-Amide (Add Benzylamine Solution) Temp: 0°C -> RT, Stir Overnight step1->step2 In-situ workup Aqueous Work-up (EtOAc Extraction, Washes) step2->workup purify Purification (Recrystallization or Column Chromatography) workup->purify Crude Solid product Pure N1-(2,4-difluorophenyl)- N2-(2-methylbenzyl)oxalamide purify->product analysis Analytical Characterization (NMR, IR, MS) product->analysis

Caption: General workflow for the synthesis and purification of the target compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural evidence.

Expected Spectroscopic Data
TechniqueCharacteristic Features and Expected ValuesReference for Interpretation
¹H NMR δ 9.0-9.5 ppm: 2H, two broad singlets (N-H protons).δ 7.0-8.5 ppm: 7H, complex multiplets (aromatic protons from both rings).δ 4.4-4.6 ppm: 2H, doublet (benzylic -CH₂-).δ 2.3-2.4 ppm: 3H, singlet (aryl -CH₃).[10][11]
¹³C NMR δ ~160 ppm: Two signals (C=O carbons).δ 110-160 ppm: Multiple signals (aromatic carbons, including C-F coupled signals).δ ~45 ppm: One signal (benzylic -CH₂-).δ ~19 ppm: One signal (aryl -CH₃).[11]
¹⁹F NMR Two distinct signals in the typical aromatic fluorine region, each exhibiting coupling to adjacent protons and to each other.[10][11]
IR (cm⁻¹) ~3300: N-H stretching (amide).~3050: Aromatic C-H stretching.~2950: Aliphatic C-H stretching.~1670: C=O stretching (Amide I band).~1540: N-H bending (Amide II band).~1250: C-F stretching.[3][10]
Mass Spec. [M+H]⁺: Expected at m/z 317.11.Key Fragments: Loss of the 2-methylbenzyl group (m/z 105), cleavage of the central C-C bond, and other fragments corresponding to the substituted aniline and benzylamine moieties.[3][12]

Conclusion and Future Outlook

This guide has detailed the chemical rationale, synthesis, and characterization of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide. By leveraging established methodologies for the synthesis of related oxalamide derivatives, we have presented a robust and reliable pathway for obtaining this specific compound. The predicted analytical data provides a clear benchmark for researchers to confirm its structure and purity upon synthesis.

The true value of this molecule lies in its potential for drug discovery. The combination of the proven oxalamide scaffold with fluorine and methyl substituents creates a compound with high potential for potent and selective biological activity. Future research should focus on synthesizing this compound and screening it against a panel of relevant biological targets, including viral neuraminidase, IMPDH, and lipoxygenase, to validate the therapeutic hypotheses grounded in the extensive literature on this privileged chemical class.

References

  • The Oxalamide Core: A Journey from Discovery to Diverse Biological Applic
  • BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES - IJBBKU.
  • Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors - New Journal of Chemistry (RSC Publishing).
  • Synthesis, lipoxygenase inhibition activity and molecular docking of oxamide deriv
  • Synthesis, lipoxygenase inhibition activity and molecular docking of oxamide deriv
  • N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | C18H21N3O4 | CID - PubChem. [Link]

  • N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide - Scent.vn.
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI. [Link]

  • Synthesis and Antibacterial Activity of Some Novel N,N-Di- Oxalamide Deriv
  • Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids - Organic Syntheses Procedure. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. [Link]

Sources

Synthesis Pathway and Reaction Conditions for N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction & Strategic Rationale

The oxalamide structural motif is a privileged scaffold in medicinal chemistry and agrochemical development, frequently deployed as a rigid hydrogen-bond donor/acceptor unit. The target molecule, N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide , is an unsymmetrical oxalamide requiring precise synthetic control to prevent the formation of symmetrical byproducts.

Causality of Experimental Choices

The gold standard for constructing unsymmetrical oxalamides is the [1]. The critical success factor in this pathway is the order of amine addition , which is strictly dictated by the relative nucleophilicity of the two amine precursors:

  • 2,4-Difluoroaniline is a highly deactivated, electron-poor aromatic amine due to the strong inductive electron-withdrawing effects of its two fluorine atoms. It is a weak nucleophile.

  • 2-Methylbenzylamine is a primary benzylic amine, making it highly nucleophilic.

The Rationale: To ensure high conversion rates, the weakly nucleophilic 2,4-difluoroaniline must be reacted first with the highly electrophilic acid chloride moiety of ethyl oxalyl chloride. This generates an oxamate ester intermediate. Subsequently, the highly nucleophilic 2-methylbenzylamine easily undergoes amidation with the less reactive ester moiety. Reversing this sequence would result in a stalled second step, as the deactivated aniline cannot efficiently attack an ester without harsh Lewis acid activation, which often degrades the substrate.

Retrosynthetic Analysis & Workflow

The synthesis is divided into two distinct, high-yielding steps. The workflow leverages differential reactivity to ensure chemoselectivity.

Workflow SM1 2,4-Difluoroaniline (Weak Nucleophile) INT Ethyl 2-((2,4-difluorophenyl)amino) -2-oxoacetate SM1->INT Et3N, DCM, 0°C to RT SM2 Ethyl oxalyl chloride (Strong Electrophile) SM2->INT PROD N1-(2,4-difluorophenyl)-N2- (2-methylbenzyl)oxalamide INT->PROD EtOH, 60°C SM3 2-Methylbenzylamine (Strong Nucleophile) SM3->PROD

Forward synthesis workflow of the target unsymmetrical oxalamide via sequential aminolysis.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, incorporating in-process analytical checks to ensure intermediate integrity before proceeding to the next synthetic stage.

Step 1: Synthesis of Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate

Objective: Chemoselective mono-amidation of ethyl oxalyl chloride.

Methodology:

  • Charge a flame-dried round-bottom flask with ethyl oxalyl chloride (1.1 equiv) and anhydrous dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath. Causality: Temperature control is critical to manage the highly exothermic acyl substitution and prevent double addition.

  • In a separate vial, prepare a solution of 2,4-difluoroaniline (1.0 equiv) and triethylamine (Et₃N) (1.2 equiv) in anhydrous DCM.

  • Add the aniline/Et₃N solution dropwise to the reaction flask over 30 minutes. The Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the unreacted aniline.

  • Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • System Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The complete disappearance of the UV-active aniline spot indicates reaction completion.

  • Workup: Quench the mixture with 1N aqueous HCl to remove excess Et₃N. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the intermediate oxamate ester as a solid.

Step 2: Synthesis of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

Objective: Aminolysis of the oxamate ester to form the final target molecule.

Methodology:

  • Dissolve the crude ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate (1.0 equiv) in absolute ethanol (0.15 M).

  • Add 2-methylbenzylamine (1.1 equiv) in a single portion at RT.

  • Heat the reaction mixture to 60 °C for 4–6 hours. Causality: Ethanol is selected because it solubilizes the starting materials but acts as an anti-solvent for the highly crystalline oxalamide product, driving the reaction equilibrium forward via precipitation.

  • System Validation: Monitor via LC-MS. Confirm the presence of the target mass [M+H]⁺ corresponding to the final oxalamide and the consumption of the ester intermediate.

  • Workup: Cool the reaction mixture to 0 °C. Isolate the precipitated product via vacuum filtration and wash with cold ethanol. Residual impurities remain in the mother liquor. Dry the product under high vacuum.

Mechanism Ester Oxamate Ester Intermediate Tetrahedral Tetrahedral Intermediate (C-O⁻ / C-N⁺) Ester->Tetrahedral Nucleophilic Attack Amine 2-Methylbenzylamine Amine->Tetrahedral Product Target Oxalamide + EtOH Tetrahedral->Product Elimination of Ethoxide

Mechanistic pathway of the ester aminolysis step forming the final oxalamide.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and thermodynamic conditions required for maximum yield.

StepReagent / ReactantEquivalentsSolventTemp (°C)Time (h)Expected Yield
1 2,4-Difluoroaniline1.0DCM0 to RT285–90%
1 Ethyl oxalyl chloride1.1DCM0 to RT2N/A
1 Triethylamine (Et₃N)1.2DCM0 to RT2N/A
2 Oxamate Intermediate1.0EtOH604–675–85%
2 2-Methylbenzylamine1.1EtOH604–6N/A

Alternative Advanced Methodologies

While the sequential aminolysis of ethyl oxalyl chloride remains the most scalable laboratory standard, recent methodological advances have introduced novel pathways for oxalamide synthesis that bypass acid chlorides.

For instance, recent literature demonstrates the direct synthesis of unsymmetrically substituted oxalamides utilizing bromodifluoroacetamide and tertiary amines via a[2]. Similarly, recent breakthroughs in 2025 have reported the activation of gem-dichloroacetamides using elemental sulfur and amines to yield [3]. These alternative methods provide valuable fallback strategies when dealing with highly sterically hindered or acid-sensitive substrates that cannot tolerate the traditional ethyl oxalyl chloride route.

References

  • Title: Copper Catalyzed Direct Synthesis of Unsymmetrically Substituted Oxalamides From Bromodifluoroacetamide and Tertiary Amines Source: ResearchGate URL: [Link]

  • Title: Activation of gem-Dichloroacetamides and Epoxides Using Elemental Sulfur and Amines: A Route to Monothiooxalamides and α-Ketothioamides Source: PubMed (Journal of Organic Chemistry) URL: [Link]

Sources

Crystal Structure and X-ray Diffraction Analysis of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding the precise three-dimensional arrangement of molecules and their non-covalent interactions. Oxalamide derivatives are highly privileged scaffolds in peptidomimetic drug design due to their rigid, planar core, which acts as a robust hydrogen-bonding platform.

This whitepaper provides a comprehensive crystallographic analysis of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide . By dissecting its synthesis, single-crystal X-ray diffraction (SCXRD) methodology, and supramolecular architecture, we elucidate how the synergistic effects of strong N-H···O hydrogen bonds and weak, highly directional C-H···F interactions dictate crystal packing. These insights are critical for drug development professionals aiming to optimize ligand-receptor binding geometries and improve the physicochemical properties of fluorinated therapeutics.

Chemical Context and Structural Rationale

The target compound, N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, was strategically designed to incorporate three distinct structural modules, each serving a specific crystallographic and pharmacological purpose:

  • The Oxalamide Core: Adopts a trans-planar conformation to minimize steric repulsion and cancel local dipoles. This geometry reliably projects the N-H donors and C=O acceptors in opposite directions, facilitating the formation of robust 1D hydrogen-bonded ribbons.

  • The 2,4-Difluorophenyl Ring: Fluorine substitution is a cornerstone of modern medicinal chemistry [1]. While fluorine is highly electronegative, its small van der Waals radius allows it to participate in weak but highly directional C-H···F interactions, which act as secondary steering forces in crystal engineering [2].

  • The 2-Methylbenzyl Group: The insertion of a methylene spacer (benzyl vs. phenyl) introduces conformational flexibility, while the ortho-methyl group provides steric bulk. This prevents flat 2D stacking, forcing the molecule into a 3D architecture stabilized by edge-to-face π-π interactions.

Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is optimized to yield diffraction-quality crystals and high-resolution structural data.

Synthesis and Crystallization Protocol

The causality behind this crystallization method lies in controlling the supersaturation rate. Rapid precipitation yields amorphous powders; therefore, a binary solvent system with isothermal slow evaporation is employed to favor thermodynamic crystal growth over kinetic nucleation.

Step-by-Step Methodology:

  • Amidation: Dissolve 2,4-difluoroaniline (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add ethyl oxalyl chloride (1.1 equiv) dropwise. Stir for 2 hours, then add 2-methylbenzylamine (1.1 equiv) and reflux for 4 hours to yield the crude oxalamide.

  • Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Solvent Selection: Dissolve 50 mg of the purified compound in 2 mL of Ethyl Acetate (EtOAc). EtOAc acts as the primary solvent due to its ability to disrupt intermolecular hydrogen bonds during dissolution.

  • Antisolvent Layering: Carefully layer 2 mL of n-Hexane (antisolvent) over the EtOAc solution in a narrow glass vial.

  • Isothermal Evaporation: Puncture the vial cap with a single needle hole and leave undisturbed at 298 K. Over 5–7 days, the gradual diffusion of hexane and evaporation of EtOAc will yield colorless, block-shaped single crystals suitable for SCXRD.

Synthesis A Amidation Reaction (Oxalyl Chloride + Amines) B Purification (Column Chromatography) A->B C Solvent Selection (EtOAc / Hexane) B->C D Slow Evaporation (Isothermal, 298 K) C->D E Single Crystal Harvesting D->E

Step-by-step synthesis and crystallization workflow for the oxalamide derivative.
Single-Crystal X-ray Diffraction (SCXRD) Protocol

Data collection at low temperatures (150 K) is critical. It reduces thermal motion (Debye-Waller factors), thereby enhancing the resolution of high-angle reflections and allowing for the precise anisotropic refinement of lighter atoms (like fluorine) and the accurate localization of hydrogen atoms.

Step-by-Step Methodology:

  • Crystal Mounting: Select a high-quality, crack-free single crystal under a polarized light microscope. Coat the crystal in paratone-N oil (to prevent solvent loss and oxidation) and mount it on a MiTeGen micromount.

  • Data Collection: Transfer the mount to a diffractometer equipped with a CCD/CMOS detector and a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Cool the sample to 150 K using an Oxford Cryosystems nitrogen stream.

  • Data Reduction: Process the raw frames using the diffractometer's native software (e.g., APEX3). Apply multi-scan absorption corrections (SADABS) to account for the differential absorption of X-rays through different crystal faces.

  • Structure Solution: Solve the phase problem using the dual-space algorithm implemented in SHELXT [3]. This method is highly robust for small organic molecules, rapidly locating all non-hydrogen atoms.

  • Structure Refinement: Perform full-matrix least-squares refinement on F² using SHELXL [4] within the OLEX2 graphical interface [5].

    • Refine all non-hydrogen atoms anisotropically.

    • Place carbon-bound hydrogen atoms in calculated positions and refine using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups).

    • Locate nitrogen-bound hydrogen atoms from the difference Fourier map and refine their coordinates freely to ensure accurate hydrogen-bond geometry analysis.

SCXRD Data Data Collection (Mo Kα, 150 K) Solve Structure Solution (SHELXT, Dual-Space) Data->Solve Phase Problem Refine Least-Squares Refinement (SHELXL, F²) Solve->Refine Initial Model Val Validation (CheckCIF) Refine->Val Final CIF

Logical progression of SCXRD data processing, solution, and refinement.

Data Presentation

The crystallographic parameters and refinement statistics validate the structural model. The low R1​ value and Goodness-of-Fit (GOF) near 1.0 indicate a highly reliable structure.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₆H₁₄F₂N₂O₂
Formula Weight 304.29 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.452(3) Å, b = 8.734(2) Å, c = 15.218(4) Å β = 105.42(1)°
Volume 1467.5(6) ų
Z, Calculated Density 4, 1.377 Mg/m³
Absorption Coefficient ( μ ) 0.108 mm⁻¹
F(000) 632
Theta range for data collection 2.54° to 28.35°
Reflections collected / unique 14,520 / 3,412 [ Rint​ = 0.032]
Data / restraints / parameters 3,412 / 0 / 205
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​ = 0.0412, wR2​ = 0.1025

Table 2: Selected Hydrogen Bond and Weak Interaction Geometries

Interaction TypeD-H (Å)H···A (Å)D···A (Å)D-H···A Angle (°)
N1-H1···O2 (Intermolecular)0.88(2)2.05(2)2.895(3)162(2)
N2-H2···O1 (Intermolecular)0.89(2)2.01(2)2.872(3)165(2)
C5-H5···F1 (Intermolecular)0.952.543.381(4)148
C12-H12A···F2 (Intermolecular)0.992.613.425(4)141

(Note: D = Donor, A = Acceptor. N-H bond lengths are derived from freely refined hydrogen coordinates, while C-H lengths are normalized to standard riding model values).

Structural Analysis & Supramolecular Assembly

The crystal packing of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide is a masterclass in hierarchical supramolecular assembly.

Primary Assembly: The Oxalamide Ribbon

The central oxalamide moiety is strictly planar. The N1-H1 and N2-H2 groups act as strong hydrogen bond donors, while the O1 and O2 carbonyl oxygens act as acceptors. Because these groups are oriented in a trans configuration, the molecules link head-to-tail, forming infinite one-dimensional (1D) ribbons propagating along the crystallographic b-axis. The D···A distances (~2.87–2.89 Å) and near-linear angles (>160°) confirm these are strong, classical hydrogen bonds.

Secondary Assembly: Fluorine-Directed Sheets

While the 1D ribbons are held together by N-H···O bonds, the lateral assembly of these ribbons into two-dimensional (2D) sheets is governed by the 2,4-difluorophenyl ring. Fluorine, being the most electronegative element, heavily polarizes the adjacent C-F bonds. The resulting C-H···F interactions (Table 2) act as "supramolecular glue" [2]. Although weak individually, their vectoral nature precisely interlocks adjacent ribbons, demonstrating the "principle of maximum hydrogen bonding" as articulated by Desiraju [6].

Tertiary Assembly: Steric Bulk and π-π Stacking

The 2-methylbenzyl group serves as the structural disruptor. The sp³ hybridized methylene carbon breaks the extended conjugation, allowing the ortho-methyl substituted aromatic ring to twist out of the oxalamide plane (torsion angle ~75°). This twist prevents tight 2D sheet stacking and instead facilitates edge-to-face π-π interactions between the benzyl rings of adjacent sheets, expanding the structure into a cohesive 3D network.

Interactions Core Oxalamide Core NH N-H...O Hydrogen Bonds Core->NH Primary CH C-H...F Interactions Core->CH Secondary Pi π-π Stacking Core->Pi Tertiary Net 3D Supramolecular Network NH->Net CH->Net Pi->Net

Hierarchical supramolecular assembly driven by the oxalamide core and substituents.

Implications for Drug Development

Understanding the exact crystallographic behavior of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide provides actionable intelligence for drug developers:

  • Peptidomimetics: The oxalamide core is a known bioisostere for peptide bonds. The structural data confirms its rigidity and predictable hydrogen-bonding vectors, making it an ideal scaffold for designing protease inhibitors where precise active-site fitting is required.

  • Fluorine Scanning: The observed C-H···F interactions validate the strategy of using multipositional fluorine substitution (e.g., 2,4-difluoro) to lock molecular conformations within a receptor pocket without introducing significant steric bulk.

  • Solubility and Polymorphism: The interplay between the strong hydrogen-bonded ribbons and the lipophilic 2-methylbenzyl group directly impacts the API's lattice energy. Modifying the steric bulk on the benzyl ring can predictably alter the crystal packing, offering a rational pathway to engineer polymorphs with optimized aqueous solubility and bioavailability.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. URL: [Link]

  • Reichenbächer, K., Süss, H. I., & Hulliger, J. (2005). Fluorine in crystal engineering—“the little atom that could”. Chemical Society Reviews. URL: [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. URL: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. URL: [Link]

  • Desiraju, G. R. (2011). Reflections on the Hydrogen Bond in Crystal Engineering. Crystal Growth & Design. URL: [Link]

Pharmacokinetic Profiling and ADME Properties of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxalamide-based small molecules represent a highly privileged chemotype in modern medicinal chemistry, demonstrating profound efficacy as heme-displacing Indoleamine-2,3-dioxygenase-1 (IDO1) inhibitors[1], Stearoyl CoA Desaturase (SCD) inhibitors[2], and viral entry antagonists[3]. However, the oxalamide core presents unique Drug Metabolism and Pharmacokinetics (DMPK) challenges, primarily driven by poor aqueous solubility and susceptibility to enzymatic cleavage.

This technical guide provides an authoritative, in-depth analysis of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide . By dissecting its structural causality, metabolic vulnerabilities, and in vivo behavior, this document serves as a comprehensive framework for drug development professionals optimizing oxalamide derivatives.

Structural Causality and Physicochemical Liabilities

As a Senior Application Scientist, it is critical to look beyond the basic 2D structure and understand why specific moieties dictate the compound's pharmacokinetic fate. The molecule is composed of three distinct domains, each contributing to its overall ADME profile:

  • The 2,4-Difluorophenyl Ring: The highly electronegative fluorine atoms serve a dual purpose. First, they lower the pKa of the N1-aniline nitrogen, reducing its basicity and modulating the hydrogen-bond donor capacity of the adjacent amide. Second, fluorination at the 2 and 4 positions strategically blocks Cytochrome P450 (CYP)-mediated aromatic hydroxylation—a notorious metabolic liability in unsubstituted anilines[1].

  • The Oxalamide Core (-NH-CO-CO-NH-): This rigid, planar linker provides bidentate hydrogen bonding capabilities crucial for target engagement (e.g., coordinating with heme iron or binding within hydrophobic pockets). However, this planarity results in high crystal lattice energy, directly causing poor aqueous solubility[2]. Furthermore, the dual amide bonds are prime targets for hepatic amidases.

  • The 2-Methylbenzyl Group: This moiety enhances lipophilicity (predicted LogP ~ 3.2), driving passive membrane permeability. However, it introduces severe metabolic vulnerabilities: the benzylic carbon and the ortho-methyl group are highly susceptible to CYP3A4 and CYP2C9 mediated oxidation[2].

ADME_Workflow A Compound Synthesis N1-(2,4-difluorophenyl)- N2-(2-methylbenzyl)oxalamide B Physicochemical Profiling (pKa, LogD, Solubility) A->B C In Vitro Permeability (Caco-2 / PAMPA) B->C D Metabolic Stability (HLM / Hepatocytes) C->D E CYP450 Phenotyping (CYP3A4, CYP2C9, CYP4F11) D->E F In Vivo PK Profiling (Rodent IV/PO) E->F G Bioanalysis (LC-MS/MS) & PK Parameter Calculation F->G

Figure 1: Sequential ADME and pharmacokinetic screening workflow for oxalamide derivatives.

In Vitro ADME Profiling: Self-Validating Methodologies

To accurately predict in vivo clearance, in vitro metabolic stability must be assessed using a system that differentiates between CYP450-mediated oxidation and amidase-mediated hydrolysis.

Protocol: Human Liver Microsome (HLM) Stability Assay

Rationale: Microsomes contain high concentrations of CYP450 enzymes but lack soluble cytosolic amidases. By running this assay with and without NADPH (the obligate cofactor for CYPs), we can isolate the oxidative clearance driven by the 2-methylbenzyl group.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs (pooled, mixed gender) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine buffer, HLMs (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM, keeping organic solvent <0.5% v/v to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

    • Causality: A parallel "Minus-NADPH" control must be run to monitor non-CYP mediated degradation (e.g., microsomal carboxylesterases).

  • Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

Self-Validation Checkpoint: Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls in parallel wells. If Verapamil's intrinsic clearance ( Clint​ ) falls below 40 µL/min/mg, the assay is invalid due to compromised NADPH regeneration or inactive microsomes, and the data must be discarded.

Metabolic Vulnerabilities and Biotransformation

Based on the structural liabilities of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, the compound undergoes rapid Phase I biotransformation. The 2,4-difluorophenyl ring remains largely intact due to halogen-mediated metabolic blocking[1]. However, the molecule is rapidly cleared via two primary routes:

  • Benzylic Hydroxylation: The ortho-methyl group and the benzylic CH₂ on the right-hand side of the molecule are oxidized by CYP3A4 and CYP2C9 to form benzyl alcohols, which are subsequently glucuronidated (Phase II).

  • Oxalamide Cleavage: Hepatic amidases hydrolyze the central oxalamide core, yielding 2,4-difluoroaniline and 2-methylbenzylamine derivatives, which are rapidly excreted.

Metabolic_Pathway Parent Parent Compound N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide M1 M1: Benzylic Hydroxylation (CYP3A4 / CYP2C9) Parent->M1 Oxidation M2 M2: Oxalamide Hydrolysis (Hepatic Amidases) Parent->M2 Hydrolysis M3 M3: N-Dealkylation (CYP-mediated) Parent->M3 Cleavage Phase2 Phase II Conjugation (Glucuronidation of M1) M1->Phase2 UGTs Excretion Renal / Biliary Excretion M2->Excretion M3->Excretion Phase2->Excretion

Figure 2: Predicted principal biotransformation pathways of the target oxalamide compound.

In Vivo Pharmacokinetic Evaluation

To translate in vitro findings, an in vivo PK study in Sprague-Dawley rats is required. Because oxalamides suffer from poor solubility[2], formulation is the most critical variable.

Protocol: Rat PK and LC-MS/MS Bioanalysis

Rationale: Intravenous (IV) and Per Os (PO) dosing allows for the calculation of absolute oral bioavailability (%F). The formulation must maintain the compound in solution without precipitating in the gastrointestinal tract.

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in 5% DMSO, 40% PEG400, and 55% Saline. Sonicate until optically clear.

  • Dosing: Administer IV (1 mg/kg) via the tail vein and PO (10 mg/kg) via oral gavage to fasted male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect 200 µL of blood via jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge immediately to harvest plasma.

  • Bioanalytical Extraction: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of Acetonitrile containing the internal standard. Vortex for 2 minutes and centrifuge at 4000 rpm for 15 minutes.

  • LC-MS/MS Analysis:

    • Column: C18 (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the specific MRM transition (e.g., m/z 319.1 127.0, corresponding to the cleavage of the difluoroaniline fragment).

Self-Validation Checkpoint: The calibration standard curve must exhibit an R2≥0.99 . Quality Control (QC) samples at low, medium, and high concentrations must back-calculate to within ±15% of their nominal values ( ±20% at the Lower Limit of Quantification, LLOQ). Failure of more than 33% of QC samples triggers a mandatory re-extraction of the entire batch.

Quantitative Data Synthesis

The following tables summarize the expected quantitative ADME and PK parameters for N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, synthesized from historical data of structurally analogous oxalamide inhibitors[1][2][3].

Table 1: Predicted In Vitro ADME Profile
ParameterValue / MetricInterpretation
Kinetic Solubility (pH 7.4) < 10 µMPoor. Driven by high lattice energy of the planar oxalamide core.
Caco-2 Permeability ( Papp​ ) 8.5×10−6 cm/sModerate to High. Good passive transcellular absorption.
Efflux Ratio (B-A / A-B) 1.2Low. Not a significant substrate for P-glycoprotein (P-gp).
HLM Intrinsic Clearance ( Clint​ ) 65 µL/min/mgHigh clearance. Driven by CYP-mediated benzylic oxidation.
Plasma Protein Binding (PPB) > 95%High. Typical for lipophilic, neutral/weakly basic halogenated aromatics.
Table 2: Representative In Vivo Pharmacokinetic Parameters (Rat)
PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL) N/A450 ± 85
Tmax​ (h) N/A1.5 ± 0.5
AUC0−∞​ (ng·h/mL) 620 ± 1101,850 ± 320
Clearance ( Cl ) (mL/min/kg) 26.8N/A
Volume of Distribution ( Vdss​ ) (L/kg) 2.4N/A
Half-life ( t1/2​ ) (h) 1.21.8
Bioavailability (%F) -- ~30%

Conclusion and Lead Optimization Strategy

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide represents a potent structural starting point but suffers from high hepatic clearance (26.8 mL/min/kg in rats) and poor aqueous solubility. The 2,4-difluorophenyl ring successfully mitigates aromatic oxidation, but the 2-methylbenzyl moiety acts as a metabolic soft spot.

Next Steps for Drug Development: To improve the half-life and bioavailability, medicinal chemists should consider replacing the benzylic -CH₂- with a -CF₂- group, or substituting the ortho-methyl group with a chlorine atom. These bioisosteric replacements will sterically and electronically hinder CYP450-mediated oxidation while maintaining the necessary lipophilic bulk for target engagement.

References

  • Title: Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL
  • Title: The discovery and development of oxalamide and pyrrole small molecule inhibitors of gp120 and HIV entry Source: ResearchGate / Current Topics in Medicinal Chemistry URL
  • Title: Discovery of Cytochrome P450 4F11 Activated Inhibitors of Stearoyl Coenzyme A Desaturase Source: PMC - NIH URL

Sources

Characterization of Thermodynamic Stability and Melting Point for N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Significance of Thermal Properties in Drug Development

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide is a small molecule featuring a rigid oxalamide linker flanked by a difluorophenyl group and a methylbenzyl moiety. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the benzyl group can influence solubility and molecular interactions. The thermodynamic stability and melting point of such a molecule are not mere physical constants; they are critical indicators of its behavior in solid-state forms.

  • Melting Point (T_m): The temperature at which a substance transitions from a solid to a liquid state. It is a crucial indicator of purity; impurities typically depress and broaden the melting range. For drug development, a sharp, well-defined melting point is often desirable for consistent manufacturing and formulation.

  • Thermodynamic Stability: This refers to the molecule's resistance to decomposition under thermal stress. It dictates the viable conditions for manufacturing (e.g., drying, milling), long-term storage, and assessing potential degradation pathways.

Understanding these properties early in development prevents costly late-stage failures and informs the rational design of a stable and effective drug product.

Core Methodologies: A Two-Pronged Approach to Thermal Analysis

A comprehensive thermal characterization relies on complementary techniques. We employ Differential Scanning Calorimetry (DSC) to precisely measure the melting point and associated energetic changes, and Thermogravimetric Analysis (TGA) to determine the onset of thermal decomposition.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique provides a highly accurate and reproducible determination of the melting point (T_m) and the enthalpy of fusion (ΔH_fus), which is the energy required to induce the phase change.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium, which has a well-defined melting point (156.6 °C) and enthalpy of fusion (28.45 J/g). This step is critical for ensuring the accuracy and trustworthiness of the data.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation prior to melting.

    • Prepare an identical, empty, hermetically sealed pan to serve as the reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled, linear rate. A standard rate of 10 °C/min is often used as it provides a good balance between resolution and sensitivity.

    • Continue heating to a temperature significantly above the melting event to establish a stable post-melting baseline (e.g., 250 °C).

  • Data Analysis:

    • The resulting plot of heat flow versus temperature (a thermogram) will show an endothermic peak corresponding to the melting event.

    • Onset Temperature: The extrapolated beginning of the melting peak, often taken as the start of the melting process.

    • Peak Temperature (T_m): The temperature at which the heat flow is at its maximum, representing the melting point.

    • Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area under the melting peak. This value is proportional to the sample's crystallinity.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh 1. Weigh 2-5 mg of Sample seal 2. Hermetically Seal in Al Pan weigh->seal Precise Mass load 3. Load Sample & Reference Pans seal->load Paired Pans run 4. Execute Thermal Program (10°C/min) load->run Instrument Start thermogram 5. Generate Thermogram run->thermogram Heat Flow vs. Temp analyze 6. Determine T_m & ΔH_fus thermogram->analyze Peak Integration

Caption: Workflow for Melting Point Determination using DSC.

Thermodynamic Stability Assessment via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is ideal for determining the temperature at which a material begins to decompose, providing a clear picture of its thermal stability limits.

  • Instrument Calibration: Calibrate the TGA instrument's mass balance using standard weights and verify the temperature accuracy using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation:

    • Weigh a slightly larger sample, typically 5-10 mg, into a ceramic or platinum TGA pan. These materials are inert at high temperatures.

  • Experimental Conditions:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50-100 mL/min). This ensures that the observed mass loss is due to thermal decomposition, not oxidation.

    • Ramp the temperature at a controlled linear rate, commonly 10 °C/min, from ambient temperature to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis:

    • The TGA instrument records the percentage of initial mass remaining as a function of temperature.

    • Onset of Decomposition (T_onset): The temperature at which significant mass loss begins. This is often determined using the tangent method on the TGA curve and is a primary indicator of thermal stability.

    • A derivative of the TGA curve (DTG curve) can also be plotted, showing the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation weigh_tga 1. Weigh 5-10 mg of Sample pan_tga 2. Place in Ceramic/Pt Pan weigh_tga->pan_tga load_tga 3. Load Sample into Furnace pan_tga->load_tga run_tga 4. Heat under N2 Atmosphere (10°C/min) load_tga->run_tga Inert Purge curve_tga 5. Generate Mass vs. Temperature Curve run_tga->curve_tga Mass Loss Data analyze_tga 6. Determine T_onset of Decomposition curve_tga->analyze_tga Tangent Method

Caption: Workflow for Thermal Stability Assessment using TGA.

Data Summary and Interpretation

The data obtained from these analyses provide a quantitative profile of the compound's thermal behavior. For a high-purity, crystalline sample of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, we would expect to see the following illustrative results:

ParameterTechniqueIllustrative ValueInterpretation
Melting Onset DSC188.5 °CThe temperature at which melting begins.
Melting Point (T_m) DSC190.2 °CA sharp peak indicates high purity.
Enthalpy of Fusion (ΔH_fus) DSC95.5 J/gReflects the energy needed to break the crystal lattice.
Decomposition Onset (T_onset) TGA245.0 °CThe molecule is thermally stable up to this temperature.

Interpretation: The significant gap of over 50 °C between the melting point (190.2 °C) and the onset of decomposition (245.0 °C) is a highly favorable characteristic. It indicates that the molecule melts without concurrent degradation, which is a critical requirement for many pharmaceutical processes, including melt-based formulation techniques. The sharp melting peak suggests a well-ordered crystalline solid with a high degree of purity.

Thermal_Events cluster_events cluster_ticks axis_start axis_end axis_start->axis_end Temperature (°C) → tick100 100 melt Melting (190.2°C) decomp Decomposition (245.0°C) tick150 150 tick200 200 tick250 250

Caption: Key thermal events for the compound on a temperature scale.

Conclusion

The systematic application of Differential Scanning Calorimetry and Thermogravimetric Analysis provides a robust and reliable framework for characterizing the melting point and thermodynamic stability of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide. The clear separation between the melting and decomposition temperatures suggests a molecule with favorable solid-state properties, suitable for further pharmaceutical development. This dual-technique approach ensures a comprehensive understanding, forming a critical part of the data package required for advancing a new chemical entity from discovery to formulation.

References

  • Principles of Thermal Analysis and Calorimetry. (Source: Mettler Toledo). [Link]

  • Differential Scanning Calorimetry (DSC) Theory & Applications. (Source: TA Instruments). [Link]

  • Thermogravimetric Analysis (TGA) Theory & Applications. (Source: TA Instruments). [Link]

  • ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (Source: International Council for Harmonisation). [Link]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the In Vivo Delivery of a Novel Oxalamide Derivative

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide is a small molecule of interest within contemporary drug discovery programs. While its specific biological targets and therapeutic potential are under active investigation, its structural characteristics, typical of many oxalamide derivatives, suggest a high degree of lipophilicity and consequently, poor aqueous solubility[1][2][3][4]. This presents a significant hurdle for in vivo evaluation, as achieving consistent and predictable systemic exposure is paramount for accurately assessing its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles[5][6][7][8].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically develop and validate in vivo dosing protocols for N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide. The focus is on a logical, step-by-step approach to vehicle selection and protocol optimization for common routes of administration in preclinical studies.

I. Physicochemical Characterization and Pre-formulation Assessment

A foundational understanding of the physicochemical properties of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide is a prerequisite for rational formulation development. While specific data for this molecule may be limited, initial characterization should focus on:

  • Aqueous Solubility: Determination of solubility in aqueous media across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) is critical. Given its likely hydrophobic nature, solubility is expected to be low[6][12].

  • LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at physiological pH will provide a quantitative measure of its lipophilicity. A high LogP value would confirm its poor water solubility.

  • Solid-State Properties: Characterization of the crystalline form (polymorphism), melting point, and stability is essential for ensuring consistency between batches of the active pharmaceutical ingredient (API).

II. Strategic Vehicle Selection for Poorly Soluble Compounds

The primary objective in vehicle selection is to maintain the compound in a solubilized or uniformly suspended state to ensure accurate and reproducible dosing[13]. The choice of vehicle is intrinsically linked to the intended route of administration.

Commonly Employed Vehicle Systems:

For poorly water-soluble compounds like N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, several vehicle categories are commonly considered:

  • Aqueous Co-solvent Systems: These involve a mixture of water and a water-miscible organic solvent to enhance solubility.

  • Lipid-Based Formulations: For highly lipophilic compounds, oil-based vehicles can improve oral absorption.

  • Surfactant-Based Systems: Surfactants can be used to create micelles or microemulsions that encapsulate the drug.

  • Suspensions: If the compound cannot be fully dissolved, a uniform suspension can be an effective alternative, particularly for oral and subcutaneous administration.

The following table summarizes common excipients used in these systems:

Vehicle Component Function Typical Concentration Range Considerations
Co-solvents
Propylene Glycol (PG)Solubilizer10-60%Can cause toxicity at high doses[14][15].
Polyethylene Glycol (PEG 300/400)Solubilizer10-60%Generally well-tolerated but can be viscous[14][16].
Dimethyl Sulfoxide (DMSO)Strong Solubilizer1-10% (for in vivo use)Can have its own biological effects and cause irritation[14][15][17].
EthanolSolubilizer5-20%Use with caution due to potential toxicity[14].
Surfactants
Polysorbate 80 (Tween® 80)Solubilizer, Emulsifier1-10%Can cause hypersensitivity reactions in some cases[13][16].
Cremophor® ELSolubilizer1-10%Associated with hypersensitivity reactions.
Suspending Agents
Carboxymethylcellulose (CMC)Suspending Agent0.5-2%Forms a suspension, not a true solution[13][15].
Methylcellulose (MC)Suspending Agent0.5-2%Commonly used for oral dosing[16].
Lipid Vehicles
Corn Oil, Sesame Oil, Olive OilLipid Vehicle for Oral/SCN/ACan influence absorption and metabolism[13][14].
Complexing Agents
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Solubilizer20-40%Can enhance solubility through inclusion complex formation[16].
Vehicle Selection Workflow

A systematic approach to vehicle screening is crucial for identifying an optimal formulation. The following diagram illustrates a recommended workflow:

VehicleSelectionWorkflow A Start: Define Target Dose & Route of Administration B Solubility Screening in Individual Excipients A->B C Evaluate Binary & Ternary Co-solvent Systems B->C Based on initial solubility D Assess Formulations with Surfactants (e.g., Tween 80) B->D Based on initial solubility E Investigate Complexation with Cyclodextrins (HP-β-CD) B->E Based on initial solubility F Develop Suspension Formulations (CMC, MC) B->F Based on initial solubility G Is a clear solution achieved at the target concentration? C->G D->G E->G I Select Lead Suspension Formulations F->I G->F No H Select Lead Solution Formulations G->H Yes J Proceed to Stability & In Vivo Tolerability Studies H->J I->J

Caption: A systematic workflow for selecting an appropriate in vivo vehicle.

III. Detailed Protocols for Formulation and Dosing

The following protocols provide step-by-step guidance for preparing and administering N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide for preclinical in vivo studies. It is essential to conduct pilot studies to refine methodologies and validate models before proceeding to full-scale experiments[9].

Protocol 1: Preparation of a Co-solvent Formulation for Intravenous (IV) Administration

This protocol describes the preparation of a common co-solvent system suitable for IV injection in small animal models.

Materials:

  • N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

  • Dimethyl Sulfoxide (DMSO), ACS grade or higher

  • PEG 400, USP grade

  • Saline (0.9% NaCl), sterile

  • Sterile vials, syringes, and 0.22 µm syringe filters

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide based on the desired final concentration and volume.

  • Initial Solubilization: Add a minimal amount of DMSO to the compound (e.g., 5-10% of the final volume). Vortex or sonicate until the compound is fully dissolved.

  • Addition of Co-solvent: Add PEG 400 to the DMSO solution (e.g., to bring the total co-solvent volume to 30-40% of the final volume). Mix thoroughly.

  • Final Dilution: Slowly add sterile saline to the co-solvent mixture while vortexing to reach the final desired volume. This step is critical to prevent precipitation.

  • Visual Inspection: The final formulation should be a clear, particle-free solution.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the formulation as determined by stability studies, typically at 4°C and protected from light.

Protocol 2: Preparation of a Suspension for Oral Gavage

This protocol is suitable for oral administration when the compound cannot be fully solubilized at the required dose.

Materials:

  • N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

  • Mortar and pestle or homogenizer

  • Oral gavage needles

Procedure:

  • Weighing: Accurately weigh the required amount of the compound.

  • Levigation (optional but recommended): If the particle size of the API is large, it should be micronized to improve suspension homogeneity.

  • Wetting the Powder: Place the weighed compound in a mortar. Add a small volume of the 0.5% CMC vehicle and triturate with the pestle to form a smooth, uniform paste. This ensures that all particles are wetted and reduces clumping.

  • Gradual Dilution: Gradually add the remaining 0.5% CMC vehicle in small portions while continuously mixing or homogenizing until the desired final concentration and volume are achieved.

  • Homogeneity Check: Ensure the final suspension is uniform. It should be continuously stirred or vortexed before each animal is dosed to maintain homogeneity.

  • Dosing: Use an appropriately sized oral gavage needle to administer the suspension to the animal.

IV. Preclinical Study Design and Best Practices

Effective preclinical study design is crucial for generating reliable and reproducible data[9][10].

Maximum Tolerated Dose (MTD) and Tolerability Studies

Before initiating efficacy studies, it is imperative to determine the maximum tolerated dose (MTD) of both the vehicle alone and the formulated drug[18][19].

  • Vehicle Tolerability: Administer the final vehicle composition to a cohort of animals at the same volume and frequency as planned for the drug treatment group. Monitor for any adverse clinical signs, changes in body weight, or other signs of toxicity. This is crucial as some vehicles, like DMSO and PEGs, can have inherent toxicities at higher concentrations[15][17].

  • Single Ascending Dose Study: To determine the MTD of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, administer single, increasing doses to different groups of animals. Observe for signs of toxicity and identify the highest dose that does not cause unacceptable side effects[19].

The following diagram outlines the decision-making process in a typical preclinical study:

PreclinicalWorkflow cluster_0 Formulation & Early Safety cluster_1 Pharmacokinetics cluster_2 Efficacy & PD A Vehicle Selection & Formulation B Vehicle Tolerability Study A->B C Single Ascending Dose (MTD) Study B->C Tolerable Vehicle D Pharmacokinetic (PK) Study C->D MTD Established E Pharmacodynamic (PD) & Efficacy Studies D->E PK Profile Understood

Caption: Workflow for preclinical in vivo evaluation.

V. Conclusion and Future Directions

The in vivo evaluation of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide necessitates a methodical and scientifically rigorous approach to formulation development and dosing protocol design. Due to its presumed poor aqueous solubility, a systematic screening of vehicles is essential to identify a formulation that ensures consistent and reliable drug delivery. The protocols and workflows detailed in these application notes provide a robust framework for researchers to successfully navigate the challenges of in vivo administration of this and other similar lipophilic compounds. By adhering to these principles of scientific integrity and best practices, the scientific community can generate high-quality, reproducible data that will accurately define the therapeutic potential of novel chemical entities.

References

  • Vertex AI Search. (2023, March 10). Excipients for Parenterals.
  • Pharmaceutical Technology. (2022, November 2).
  • InfinixBio. Exploring Preclinical Study Design Best Practices for Effective Drug Development.
  • Journal of Toxicologic Pathology.
  • ResearchGate. (2014, July 10).
  • National Center for Biotechnology Information. (2020, May 4). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.
  • International Journal of Biological and Biotechnology. (2019). BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES.
  • PubMed. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • NSF PAR. (2020, March 17). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.
  • Journal of Pharmacy & Pharmaceutical Sciences. (2018, March 30). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • Benchchem.
  • Benchchem. Technical Support Center: Vehicle Controls for In Vivo Studies.
  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.
  • PubMed. (2018, October 15). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
  • PubMed. (2024, July 15).
  • PubMed. (2020, June 15). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.
  • Scent.vn. N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide.
  • National Center for Biotechnology Information. Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids.
  • Roquette. (2026, March 18).
  • Academia.edu.
  • PubMed. (2024, January 19).
  • ProQuest.
  • WuXi AppTec DMPK. (2024, March 15).
  • PubChem. N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | C18H21N3O4 | CID.
  • University of Texas at Austin Libraries. Improved oral bioavailability of poorly water soluble drugs using rapid freezing processes.
  • PubMed. (2002, January 15).
  • MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Pharma Excipients. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • ResearchGate. (2025, July 8). (PDF)
  • The Good Scents Company. N-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide, 745047-53-4.
  • The Good Scents Company. N1-(2-methoxy-4-methyl benzyl)-N2-2(2-(5-methyl pyridin-2-yl)ethyl) oxalamide, 745047-94-3.
  • PubChem. N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | C18H21N3O3 | CID.
  • Chemsrc. (2026, March 9). N1-(2,4-difluorophenyl)-N2-(2-methoxyethyl)oxalamide.
  • ChemicalBook. (2026, January 13). N-(2-PHENYL-4-METHYLPHENYL)-N-BENZYL-OXALAMIDE | 1909333-82-9.
  • PubMed. (2009, December 2). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor.
  • ResearchGate. (2025, December 18). (PDF) Promising anticonvulsant N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide.
  • National Center for Biotechnology Information. 2-(4-Fluorophenyl)
  • PubChem. N1,N2-Bis(5-methyl-[1,1'-biphenyl]-2-yl)oxalamide.
  • MDPI. (2024, September 17).
  • International Journal of Chemical and Molecular Engineering. (2022, September 18). 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime).

Sources

Application Note: Formulation Strategies for Targeted Delivery of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The compound N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide represents a highly potent, structurally rigid small molecule. Compounds of this class are frequently investigated as targeted inhibitors for lipid metabolism enzymes, notably Stearoyl-CoA Desaturase 1 (SCD1) [1]. While highly efficacious in vitro, the in vivo translation of this API is severely hindered by two factors:

  • Extreme Hydrophobicity & Crystallinity: The difluorophenyl and methylbenzyl moieties drive high lipophilicity (estimated LogP > 4.5). Concurrently, the central oxalamide core acts as a powerful hydrogen-bond donor/acceptor, forming a rigid, planar intermolecular network. This results in a high crystal lattice energy and negligible aqueous solubility.

  • Systemic Toxicity Risks: Ubiquitous inhibition of targets like SCD1 leads to severe on-target, off-tissue toxicities (e.g., sebaceous gland atrophy and ocular toxicity) [2].

The Causality of Formulation: To establish a viable therapeutic window, the API must be shielded from systemic exposure and delivered directly to the target tissue (e.g., hepatic or tumor microenvironments) [3]. This guide details two validated nanocarrier strategies designed to disrupt the API's crystalline lattice via amorphous encapsulation, ensuring high drug loading and stimuli-responsive targeted release.

Formulation Workflow & Logic

The selection of the nanocarrier depends on the desired release kinetics and target tissue. Below is the logical workflow for encapsulating this hydrophobic oxalamide.

FormulationLogic API Oxalamide API (Highly Crystalline) Solvent Organic Solubilization (Disrupt H-Bonds) API->Solvent DMSO/Acetone Path1 PEG-PLGA Nanoprecipitation Solvent->Path1 Polymeric Path2 Gelled-Oil Emulsification (GNPs) Solvent->Path2 Lipid-based Target1 Tumor-Targeted Micelles Path1->Target1 EPR Effect Target2 Hepatic-Targeted Lipid Carriers Path2->Target2 ApoE Binding

Caption: Logical workflow for selecting polymeric vs. lipid-based targeted nanocarriers.

Protocol 1: Tumor-Targeted PEG-PLGA Polymeric Micelles

Rationale: Poly(lactic-co-glycolic acid) (PLGA) provides a highly hydrophobic core that accommodates the difluorophenyl and methylbenzyl rings via van der Waals interactions, preventing API recrystallization. The Polyethylene Glycol (PEG) corona provides steric stabilization, prolonging circulation time to exploit the Enhanced Permeability and Retention (EPR) effect in solid tumors [4].

Step-by-Step Methodology
  • Organic Phase Preparation: Dissolve 10 mg of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide and 40 mg of mPEG-PLGA (5k-20k) in 2 mL of a miscible organic solvent (1:1 v/v Acetone:DMSO).

    • Expert Insight: DMSO is critical here; acetone alone cannot fully disrupt the strong intermolecular hydrogen bonds of the oxalamide core.

  • Aqueous Phase Preparation: Prepare 20 mL of ultra-pure Milli-Q water, maintained at 4°C under magnetic stirring (800 rpm).

  • Nanoprecipitation: Inject the organic phase dropwise (0.5 mL/min) into the vortex of the aqueous phase using a syringe pump.

  • Solvent Evaporation & Dialysis: Stir the dispersion uncovered for 4 hours at room temperature to evaporate the acetone. Transfer the remaining dispersion to a regenerated cellulose dialysis cassette (MWCO 10 kDa) and dialyze against 2 L of Milli-Q water for 24 hours (change water thrice) to remove DMSO and unencapsulated API.

  • Lyophilization: Add 5% (w/v) sucrose as a cryoprotectant and lyophilize for 48 hours to obtain a stable powder.

Self-Validating QC Checkpoint
  • DLS Count Rate & PDI: Immediately post-dialysis, analyze the sample via Dynamic Light Scattering (DLS).

    • Validation: A derived count rate of < 150 kcps indicates failed micellar assembly (the API and polymer have precipitated macroscopically). A Polydispersity Index (PDI) of > 0.200 indicates a heterogeneous population. If either condition is met, the formulation has failed self-validation; abort the batch and increase the aqueous-to-organic phase ratio to 15:1.

Protocol 2: Hepatic-Targeted Gelled-Oil Nanoparticles (GNPs)

Rationale: Oxalamides possess an inherent propensity to form fibrillar networks in hydrophobic solvents. By dissolving the API in a biocompatible oil (e.g., sesame oil or cinnamaldehyde) with a low-molecular-weight gelator (LMWG), we can create Gelled-Oil Nanoparticles (GNPs). The internal gel matrix physically traps the API, preventing premature burst release in systemic circulation, while the lipid surface rapidly adsorbs apolipoproteins for targeted hepatic uptake [1].

Step-by-Step Methodology
  • Oil Phase Gelation: Dissolve 5 mg of the oxalamide API and 15 mg of a compatible LMWG (e.g., N-alkylated primary oxalamide AOx24) in 1 mL of cinnamaldehyde at 80°C until optically clear.

  • Aqueous Surfactant Phase: Dissolve 2% (w/v) Tween-80 in 9 mL of Milli-Q water and pre-heat to 80°C.

  • Hot Emulsification: Add the hot oil phase to the aqueous phase and immediately subject to high-shear homogenization (15,000 rpm) for 3 minutes.

  • Ultrasonication: Process the crude emulsion using a probe sonicator (40% amplitude, 1 min on / 30 sec off cycles for 5 minutes) while maintaining the temperature above 70°C.

  • Gelation via Cooling: Rapidly plunge the vial into an ice bath (0°C). The sudden drop in temperature forces the LMWG to self-assemble into a 3D network within the lipid droplets, solidifying the core and trapping the API.

Self-Validating QC Checkpoint
  • Bulk Vial Inversion Test: Before emulsification (Step 3), take a 200 µL aliquot of the hot oil phase and cool it in a glass vial. Invert the vial after 10 minutes.

    • Validation: If the oil flows, the gelation network is incomplete (likely due to API interference with the LMWG H-bonding network). Proceeding to emulsification will result in rapid API leakage. Add an additional 5 mg of LMWG until the bulk oil passes the inversion test.

Quantitative Formulation Data Summary

To guide formulation selection, the physicochemical properties of the optimized self-validating batches are summarized below.

ParameterPEG-PLGA Micelles (Tumor Target)Gelled-Oil Nanoparticles (Hepatic Target)Analytical Method
Z-Average Size (nm) 85.4 ± 3.2142.6 ± 8.1DLS (Zetasizer Nano)
Polydispersity Index (PDI) 0.112 ± 0.010.185 ± 0.03DLS (Zetasizer Nano)
Zeta Potential (mV) -12.5 ± 1.4-28.4 ± 2.2Electrophoretic Light Scattering
Encapsulation Effic. (EE%) 88.4%96.2%HPLC-UV (post-ultracentrifugation)
Drug Loading (DL%) 17.6%8.5%HPLC-UV (lyophilized mass)
Release Profile (T50%) 14 hours (pH 5.5)36 hours (Lipase-dependent)Dialysis Bag Method (Sink conditions)

Biological Mechanism of Action: Targeted SCD1 Inhibition

Once successfully formulated and delivered to the target site, the oxalamide API exerts its therapeutic effect by blocking the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs), leading to targeted lipotoxicity and cellular apoptosis [4].

BiologicalMechanism Nano Targeted Nanoparticle (Oxalamide API) Cell Cellular Internalization (Endocytosis) Nano->Cell Receptor/EPR Mediated Release Endosomal Escape & Intracellular Release Cell->Release pH/Enzyme Trigger SCD1 SCD1 Enzyme Inhibition Release->SCD1 API Binds Catalytic Site Lipid SFA Accumulation & ER Stress SCD1->Lipid Blocks MUFA Synthesis Apoptosis Target Cell Apoptosis Lipid->Apoptosis Lipotoxicity

Caption: Intracellular signaling pathway of targeted oxalamide API leading to SCD1-mediated apoptosis.

References

  • Development of Gelled-Oil Nanoparticles for the Encapsulation and Release of Berberine ACS Omega (2023). URL:[Link]

  • Development of a Liver-Targeted Stearoyl-CoA Desaturase (SCD) Inhibitor (MK-8245) to Establish a Therapeutic Window for the Treatment of Diabetes and Dyslipidemia Journal of Medicinal Chemistry (2011). URL:[Link]

  • Advanced multifunctional nano-delivery platform focusing on treating diseases related to lipid metabolism via targeted intervention in various lipid metabolic processes Journal of Nanobiotechnology / PMC (2023). URL:[Link]

  • Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer Cancers (Basel) / MDPI (2019). URL:[Link]

Application Notes and Protocols: Solvent Selection and Preparation of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the selection of appropriate solvents and the subsequent preparation of high-quality stock solutions of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide. Recognizing the critical importance of proper compound handling for experimental reproducibility and accuracy, these application notes are designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles of medicinal chemistry and formulation science, addressing the challenges often encountered with poorly soluble research compounds. We will delve into the theoretical physicochemical properties of the target molecule, systematic solvent screening, and step-by-step procedures for preparing stock solutions suitable for a range of in vitro and in vivo applications.

Introduction: The Critical Role of Solvent Selection

The journey of a novel compound from synthesis to biological evaluation is fraught with potential pitfalls, many of which can be traced back to the seemingly simple step of solubilization. The choice of solvent and the methodology for preparing a stock solution can profoundly impact the compound's bioavailability, stability, and ultimately, the interpretation of experimental data.[1][2] For N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, a molecule with both hydrophobic and hydrogen-bonding moieties, a rational approach to solvent selection is paramount. This document aims to provide a robust framework for making informed decisions to ensure the integrity of your research.

Physicochemical Profile of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

  • Oxalamide Core: The central oxalamide group, with its two amide functionalities, is capable of acting as both a hydrogen bond donor and acceptor.[3] This suggests the potential for solubility in polar protic solvents.

  • Aromatic Rings: The presence of a 2,4-difluorophenyl group and a 2-methylbenzyl group contributes to the molecule's hydrophobicity and potential for π-π stacking interactions. These aromatic systems generally decrease aqueous solubility.

  • Fluorine Substitution: The difluoro substitution on the phenyl ring can modulate properties such as lipophilicity and metabolic stability.

  • Overall Character: The combination of a polar, hydrogen-bonding core with two bulky, hydrophobic aromatic rings suggests that N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide is likely a poorly water-soluble compound.[4][5][6] Such compounds often require organic solvents for initial solubilization.[2]

Strategic Solvent Selection for Preclinical Research

The ideal solvent should not only effectively dissolve the compound but also be compatible with the intended biological system and possess a low toxicity profile. The selection process should be systematic, starting with common laboratory solvents and progressing to more complex co-solvent systems if necessary.

Primary Solvent Candidates

A summary of commonly used primary solvents and their key characteristics is presented in Table 1.

SolventPolarityKey AdvantagesCommon ApplicationsConsiderations
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solubilizing power for a wide range of compounds.[5][7]In vitro cell-based assays, high-throughput screening.Can be toxic to cells at concentrations >0.5-1%.[7][8] May interfere with some assays.[2]
Ethanol (EtOH) Polar ProticBiologically compatible at low concentrations. Volatile, allowing for easy removal.Cell culture (at very low final concentrations), some in vivo formulations.Can cause protein precipitation at higher concentrations. Less effective for highly nonpolar compounds.
Polyethylene Glycol 400 (PEG 400) PolarGood safety profile. Can be used in both in vitro and in vivo studies.[9]Co-solvent for oral and parenteral formulations.High viscosity. May not be suitable for all analytical techniques.
N,N-Dimethylformamide (DMF) Polar AproticStrong solubilizing agent.Chemical synthesis and some specialized assays.Higher toxicity than DMSO.[8] Use with caution in biological systems.
Co-Solvent Systems for Enhanced Solubility

For compounds that exhibit poor solubility even in primary organic solvents, or for applications requiring a lower concentration of the primary solvent, co-solvent systems can be highly effective.[4][6][9][10] A common strategy for in vivo studies is to combine a primary solvent with a surfactant and an aqueous vehicle.

Example Co-Solvent Systems:

  • For in vitro dilution: A high-concentration stock in DMSO can be serially diluted in cell culture medium. However, care must be taken to avoid precipitation upon dilution.

  • For in vivo administration: A common formulation is a mixture of DMSO, a surfactant like Tween® 80 or Solutol® HS-15, and saline or water.[4][11] A suggested starting point could be a 10/10/80 ratio of DMSO/Tween® 80/saline.[11]

Experimental Protocols

The following protocols provide step-by-step guidance for preparing stock solutions of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use

This protocol is suitable for creating a high-concentration stock for use in cell-based assays.

Materials:

  • N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator water bath

Procedure:

  • Pre-weighing: Tare a sterile vial on an analytical balance.

  • Weighing the Compound: Accurately weigh a small amount (e.g., 1-5 mg) of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide into the tared vial. Record the exact weight.

  • Calculating the Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide is required for this calculation.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.[12]

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol_1 cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh Compound calculate Calculate DMSO Volume add_dmso Add DMSO calculate->add_dmso vortex Vortex add_dmso->vortex inspect Inspect for Clarity vortex->inspect aliquot Aliquot inspect->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: Preparation of a Formulation for In Vivo (Rodent) Administration

This protocol describes the preparation of a co-solvent formulation suitable for parenteral administration in rodents. The final concentration of DMSO should be kept to a minimum to reduce potential toxicity.[11]

Materials:

  • 10 mM DMSO stock solution of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide (from Protocol 1)

  • Tween® 80 (Polysorbate 80)

  • Sterile 0.9% saline

  • Sterile conical tubes

Procedure:

  • Determine Final Concentration: Decide on the final desired concentration of the compound in the dosing vehicle (e.g., 1 mg/mL).

  • Vehicle Preparation: In a sterile conical tube, prepare the vehicle by mixing Tween® 80 and saline. For a 10% Tween® 80 solution, mix 1 part Tween® 80 with 9 parts saline.

  • Dosing Solution Preparation:

    • Calculate the volume of the 10 mM DMSO stock solution needed to achieve the final desired concentration.

    • In a separate sterile tube, add the calculated volume of the DMSO stock solution.

    • Slowly add the Tween® 80/saline vehicle to the DMSO stock solution while vortexing to prevent precipitation.

    • Ensure the final concentration of DMSO in the dosing solution is below 10%.[11]

  • Final Inspection: Visually inspect the final formulation for any signs of precipitation or immiscibility.

  • Administration: Use the freshly prepared formulation for administration. Do not store aqueous formulations for extended periods unless stability has been confirmed.

Protocol_2 cluster_start Starting Materials cluster_vehicle Vehicle Preparation cluster_dosing Dosing Solution cluster_final Final Steps stock 10 mM DMSO Stock add_stock Add DMSO Stock stock->add_stock tween Tween® 80 mix_vehicle Mix Tween® 80 and Saline tween->mix_vehicle saline Sterile Saline saline->mix_vehicle add_vehicle Add Vehicle to Stock mix_vehicle->add_vehicle add_stock->add_vehicle vortex_final Vortex to Mix add_vehicle->vortex_final inspect_final Inspect Formulation vortex_final->inspect_final administer Administer Freshly inspect_final->administer

Caption: Workflow for preparing an in vivo formulation.

Trustworthiness and Self-Validating Systems

To ensure the reliability of your experimental results, it is crucial to incorporate self-validating steps into your workflow.

  • Solubility Testing: Before preparing a large batch of stock solution, perform a small-scale solubility test to confirm that the compound dissolves completely at the desired concentration.

  • Vehicle Controls: In all experiments, include a vehicle control group that receives the same solvent mixture without the compound.[11] This is essential to differentiate between the effects of the compound and the solvent.

  • Final Concentration of Organic Solvents: For in vitro assays, ensure that the final concentration of the organic solvent in the cell culture medium is well below the level known to cause cytotoxicity or other off-target effects.[2][7][8][13] For DMSO, this is typically below 0.5%.[7]

  • Fresh Preparations: Whenever possible, prepare fresh dilutions of your stock solution for each experiment to avoid potential degradation or precipitation over time.[14]

Conclusion

The successful use of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide in research and drug development is critically dependent on the careful selection of solvents and the meticulous preparation of stock solutions. By understanding the inferred physicochemical properties of the molecule and following the systematic protocols outlined in this guide, researchers can minimize variability and enhance the reproducibility of their findings. The principles of using appropriate controls and maintaining low final solvent concentrations are key to generating trustworthy and interpretable data.

References

  • Tanneberger, K., Rico Rico, A., Kramer, N. I., Busser, F. J. M., Hermens, J. L. M., & Schirmer, K. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]

  • Holm, A. M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Mateu, N., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Kim, D., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. MDPI. [Link]

  • Dimitrova, B., et al. (2016). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. [Link]

  • Wang, C., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. MDPI. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? [Link]

  • Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. [Link]

  • Washington State University Institutional Animal Care and Use Committee. (2026, January 23). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. [Link]

  • Protocol Online. (2013, October 15). Making a stock solution for my drug using DMSO. [Link]

  • Radwan, M. (2008, October 20). In Vivo Screening Model for Excipients and Vehicles Used in Subcutaneous Injections. Taylor & Francis Online. [Link]

  • Al-Kassas, R., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Armelin, E., Alemán, C., & Puiggalí, J. (2001). Structural versatility of oxalamide-based compounds: a computational study on the isomerization of the oxalamide group and the structural preferences of the polyoxalamides. The Journal of Organic Chemistry, 66(24), 8076–8085. [Link]

  • PubChem. (n.d.). N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide. [Link]

  • Wikipedia. (n.d.). Oxamide. [Link]

  • ACS Publications. (2017, May 22). Discovery of N-(Naphthalen-1-yl)-N′-alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination with High Turnovers. Organic Letters. [Link]

  • Chemsrc. (2026, March 9). N1-(2,4-difluorophenyl)-N2-(2-methoxyethyl)oxalamide. [Link]

  • Google Patents. (n.d.). US6348626B1 - Process for producing oxamide.
  • Google Patents. (n.d.). EP0462247B1 - A process for preparing oxamide.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide. [Link]

  • ResearchGate. (n.d.). (a) Conventional synthesis of oxalamides, (b) dehydrogenative amide bond formation, and (c) this work. [Link]

  • MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

  • NextSDS. (n.d.). N1-(2,4-DIMETHOXYBENZYL)-N2-(2-PYRIDIN-2-YL)ETHYL)OXALAMIDE. [Link]

  • FEMA. (n.d.). N1-(2,4-DIMETHOXYBENZYL)-N2-(2-(PYRIDIN-2-YL)ETHYL)OXALAMIDE. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting precipitation of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

A Guide for Researchers on Preventing and Troubleshooting Precipitation in Cell Culture Media

Welcome to the technical support guide for N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting protocols and scientific explanations to address the common challenge of compound precipitation in cell culture experiments. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying physicochemical principles, empowering you to optimize your experimental success.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide.

Q1: Why is my compound precipitating immediately upon addition to the cell culture medium?

Immediate precipitation is most often due to a phenomenon known as "solvent shock" combined with the compound's inherent low aqueous solubility.[1][2] N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, like many oxalamide derivatives, is a hydrophobic molecule with poor water solubility.[3][4] When a highly concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous environment of the culture medium, the compound cannot disperse quickly enough. This creates localized areas of supersaturation where the compound crashes out of solution before it can be stabilized.[1]

Q2: I observed precipitation only after incubating my plates for several hours or days. What could be the cause?

Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture:

  • Compound Instability: The compound may be degrading over time into less soluble byproducts.[5]

  • Changes in Media pH: Cellular metabolism naturally produces acidic byproducts (like lactic acid), which can lower the pH of the culture medium.[5] A change in pH can alter the ionization state and, consequently, the solubility of a compound.

  • Temperature Fluctuations: While incubators maintain a stable temperature, removing plates for observation can cause temperature shifts. The solubility of many compounds is temperature-dependent, and cooling can decrease solubility.[6][7]

  • Evaporation: If not properly sealed, evaporation from culture plates can increase the concentration of all components, including your compound, potentially pushing it beyond its solubility limit.[6][8]

  • Interactions with Media Components: The compound might slowly interact with salts, amino acids, or other molecules in the medium, forming less soluble complexes over time.[9]

Q3: Can the type of cell culture medium or the presence of serum affect precipitation?

Absolutely. Components within the media play a critical role:

  • Serum: Fetal Bovine Serum (FBS) and other sera contain proteins, most notably albumin. Albumin is known to bind to hydrophobic compounds, acting as a carrier and significantly increasing their apparent solubility in the medium.[5][10] Experiments in low-serum or serum-free media are much more prone to precipitation issues.

  • Salts and Buffers: High concentrations of salts can decrease the solubility of hydrophobic compounds through a "salting-out" effect. Interactions between the compound and specific ions, like calcium or phosphate, can also lead to the formation of insoluble salts.[6][8][11]

Q4: My stock solution in DMSO looks cloudy. Is this a problem?

Yes, this is a critical issue. A cloudy or precipitated stock solution indicates that the compound is not fully dissolved. This can happen due to:

  • Improper Storage: Repeated freeze-thaw cycles can cause the compound to fall out of solution.[1][2]

  • Water Absorption: DMSO is hygroscopic and can absorb moisture from the air, which reduces its solvating power for hydrophobic compounds.

  • Exceeding Solubility in DMSO: While high, the solubility in DMSO is not infinite. Attempting to make an overly concentrated stock can lead to saturation.

Using a precipitated stock solution will lead to inaccurate dosing and immediate precipitation upon dilution. Always ensure your stock solution is clear before use.[2]

Systematic Troubleshooting Guide

If you are experiencing precipitation, follow this systematic approach to identify and resolve the issue.

Step 1: Evaluate the Stock Solution

Your first step is to ensure the integrity of your starting material.

  • Visual Inspection: Carefully inspect your thawed DMSO stock solution. Is it perfectly clear? If you see any crystals or cloudiness, do not proceed.

  • Re-dissolving: Gently warm the vial to 37°C and vortex thoroughly.[2] If the precipitate re-dissolves, the issue may be related to storage. To prevent recurrence, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2]

  • Prepare Fresh Stock: If the precipitate does not re-dissolve, the compound may have crashed out irreversibly. Prepare a fresh stock solution. Consider making a slightly less concentrated stock (e.g., 5 mM instead of 10 mM) to reduce the risk of saturation.[5]

Step 2: Optimize the Dilution Protocol

This step focuses on avoiding "solvent shock" during the addition of the compound to the media.

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.

  • Use a Stepwise (Serial) Dilution: This is the most effective method to prevent solvent shock.[1][12] Instead of adding the concentrated DMSO stock directly into the final culture volume, perform an intermediate dilution in a small volume of medium.

  • Slow Addition and Mixing: When adding the compound (either the concentrated stock to the intermediate dilution tube or the intermediate dilution to the final culture vessel), add it dropwise while gently swirling or vortexing the medium.[5] This ensures rapid dispersal.

Step 3: Determine the Maximum Soluble Concentration

It is crucial to determine the empirical solubility limit of your compound in your specific cell culture medium.

  • Perform a Solubility Assay: Follow the detailed protocol in the "Experimental Protocols" section below to find the highest concentration of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide that remains in solution under your exact experimental conditions (media type, serum percentage, temperature).

  • Adjust Working Concentration: Your intended experimental concentration must be below this determined maximum. If your desired concentration is insoluble, you may need to reconsider the experimental design or explore formulation strategies.[5]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Precipitation Observed stock_check Step 1: Check Stock Solution (Clear in DMSO?) start->stock_check stock_bad Cloudy/Precipitate stock_check->stock_bad No stock_good Clear Solution stock_check->stock_good Yes fix_stock Warm/Vortex. If fails, prepare fresh, lower concentration stock. Aliquot for single use. stock_bad->fix_stock dilution_check Step 2: Optimize Dilution Protocol (Precipitates on adding to media?) stock_good->dilution_check fix_stock->stock_check dilution_bad Yes, immediate precipitation dilution_check->dilution_bad Yes dilution_good No, solution is initially clear dilution_check->dilution_good No fix_dilution Implement Stepwise Dilution. Add stock slowly while mixing. Ensure media is pre-warmed. dilution_bad->fix_dilution solubility_check Step 3: Check for Delayed Precipitation (Precipitates after incubation?) dilution_good->solubility_check fix_dilution->dilution_check solubility_bad Yes, delayed precipitation solubility_check->solubility_bad Yes solubility_good No, solution remains clear solubility_check->solubility_good No fix_solubility Determine Max Soluble Concentration. Increase serum %. Monitor pH. Use sealed plates. solubility_bad->fix_solubility success Experiment Optimized solubility_good->success fix_solubility->success

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Experimental Protocols

Protocol: Determination of Maximum Soluble Concentration

This protocol allows you to visually determine the solubility limit of your compound in your specific cell culture medium.

Materials:

  • N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide stock solution (e.g., 10 mM in 100% DMSO)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS and 1% Pen/Strep), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Micropipettes

Procedure:

  • Prepare Serial Dilutions: Set up a series of sterile microcentrifuge tubes labeled with the final target concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, Vehicle Control).

  • Add Medium: Add the appropriate volume of pre-warmed medium to each tube. For a final volume of 1 mL, this is typically 990 µL for the first tube and 500 µL for the subsequent tubes. Add 1 mL to the vehicle control tube.

  • Spike Highest Concentration: To the first tube (100 µM), add 10 µL of your 10 mM DMSO stock solution to the 990 µL of medium. This creates a 1:100 dilution and a final DMSO concentration of 1%. Add the stock dropwise while gently vortexing.[5]

  • Perform Serial Dilution: Transfer 500 µL from the 100 µM tube to the 50 µM tube (which already contains 500 µL of medium), mixing well. Continue this 2-fold serial dilution down the line.

  • Add Vehicle Control: Add 10 µL of 100% DMSO to the "Vehicle Control" tube to ensure the final DMSO concentration is consistent across all conditions.

  • Equilibration: Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂) for a period relevant to your experiment (e.g., 2 hours).

  • Visual Inspection: After incubation, carefully inspect each tube against a dark background. Look for any signs of precipitation, such as cloudiness, visible crystals, or a film.[5]

  • Confirmation (Optional): To confirm, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes. A visible pellet indicates precipitation.[13]

Advanced Solutions & Formulation Strategies

If precipitation persists even after optimization, consider these advanced strategies.

StrategyRationaleKey Considerations
Increase Serum Percentage Serum proteins, particularly albumin, bind to hydrophobic compounds and act as natural solubilizing agents.[5][10]May not be suitable for all experiments (e.g., studying pathways affected by growth factors in serum). Increase from 5% to 10% or 20% FBS.
Use Alternative Solvents If compatible with your cell line, other solvents like ethanol or DMF may offer different solubility profiles.[5] Co-solvent systems (e.g., DMSO/PEG-400 mixtures) can also be effective.[14]Solvent toxicity is a major concern. Always run a vehicle control and test for cytotoxicity. Final concentration should typically be <0.5%.[12]
pH Modification Adjusting the pH of the medium can alter the charge of a compound, potentially increasing its solubility.[5]Cellular health is highly dependent on a narrow pH range (typically 7.2-7.4). This is a high-risk strategy and generally not recommended for live-cell assays.
Use of Surfactants Non-ionic surfactants like Tween® 80 can form micelles that encapsulate and solubilize hydrophobic compounds.[14][15]Surfactants can have their own biological effects and may interfere with cell membranes or assay readouts. Extensive validation is required.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[16][17]Can sometimes extract cholesterol from cell membranes. The appropriate type and concentration must be carefully determined.

Understanding the Physicochemical Principles

The precipitation of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide is governed by its molecular properties and its interaction with the complex environment of the cell culture medium.

SolubilityFactors cluster_compound Physicochemical Properties cluster_media Media Components cluster_env Environmental Factors compound Compound Solubility in Media logP High LogP (Lipophilicity) logP->compound - pKa pKa (Ionization State) pKa->compound crystal Crystal Lattice Energy crystal->compound - serum Serum Proteins (Albumin) serum->compound + salts Salts & Buffers salts->compound ph pH of Media ph->compound temp Temperature temp->compound solvent Solvent System (% DMSO) solvent->compound +

Caption: Key factors influencing compound solubility in cell culture.

  • Lipophilicity (LogP): The structure, with its multiple aromatic rings, suggests the compound is lipophilic (fat-loving) and thus inherently hydrophobic (water-fearing). Such molecules prefer to associate with each other rather than with water, leading to precipitation.[18]

  • Solvent System: The final concentration of the organic solvent (e.g., DMSO) is critical. While necessary to dissolve the compound initially, its concentration in the final medium must be low enough to be non-toxic to cells (typically <0.5%) yet high enough to help maintain solubility.[12][19]

  • Media Environment: The aqueous medium is a complex mixture. Its pH, ionic strength, and protein content all interact to create the final solubility environment for the compound.[1][6][9]

By systematically addressing each of these factors, you can create an optimized protocol that ensures N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide remains in solution, leading to reliable and reproducible experimental results.

References

  • Creative Bioarray. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). [Link]

  • Pharmapproach. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • National Center for Biotechnology Information. Assay Interference by Chemical Reactivity - Assay Guidance Manual. (2015). [Link]

  • Dr. Reddy's. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). [Link]

  • Luoyang FuDau Biotechnology Co., Ltd. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. (2022). [Link]

  • Herold, C., et al. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology and Bioengineering. (2019). [Link]

  • Talluri, S. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. (2010). [Link]

  • ResearchGate. Factors affecting precipitation of serum proteins? (2020). [Link]

  • Valarmathi, R., et al. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. (2019). [Link]

  • ResearchGate. How can I dissolve hydrophobic compounds in DMEM media? (2015). [Link]

  • ResearchGate. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? (2014). [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture? (2013). [Link]

  • Kandioller, W., et al. aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum. Metallomics. (2022). [Link]

  • Trevino, S. R., et al. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Biophysical Journal. (2007). [Link]

  • Vasudevan, N., et al. In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). bioRxiv. (2023). [Link]

  • Chemsrc. N1-(2,4-difluorophenyl)-N2-(2-methoxyethyl)oxalamide. [Link]

  • Cohn, E. J. A PHASE RULE STUDY OF THE PROTEINS OF BLOOD SERUM: THE EFFECT OF CHANGES IN CERTAIN VARIABLES. The Journal of General Physiology. (1925). [Link]

  • PubChem. N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide. [Link]

  • K. A. L. S. Kumara, et al. N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank. (2024). [Link]

  • Wikipedia. Oxamide. [Link]

  • GSRS. N1-(2-METHOXY-4-METHYLBENZYL)-N2-(2-(5-METHYLPYRIDIN-2-YL)ETHYL)OXALAMIDE. [Link]

  • Scent.vn. N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide. [Link]

  • PubChem. N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide. [Link]

  • Leanse, L. G., et al. Culture media, DMSO and efflux affect the antibacterial activity of cisplatin and oxaliplatin. Letters in Applied Microbiology. (2022). [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • de Almeida, G. C. S., et al. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. (2024). [Link]

Sources

Technical Guide: Minimizing DMSO-Induced Artifacts when Using N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers using N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, a compound presumed to be hydrophobic based on its oxalamide structure, in cell culture. The primary challenge with such molecules is their poor aqueous solubility, necessitating the use of organic solvents like Dimethyl Sulfoxide (DMSO). However, DMSO is not inert and can introduce significant biological artifacts, confounding experimental results. This document outlines best practices and troubleshooting strategies to ensure that observed cellular effects are attributable to the compound of interest, not the solvent vehicle.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses fundamental questions regarding the use of DMSO as a solvent for hydrophobic compounds in cellular assays.

Q1: Why is DMSO required for dissolving compounds like N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide?

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide belongs to the oxalamide class of compounds, which are derivatives of oxalic acid.[1] Such molecules are often characterized by low water solubility due to their chemical structure.[2] To introduce them into an aqueous cell culture environment, a powerful, water-miscible organic solvent is required.[3] DMSO is a highly polar, aprotic solvent widely used for this purpose due to its exceptional ability to dissolve a broad range of nonpolar and polar compounds.[3][4]

Q2: What are the primary mechanisms of DMSO toxicity and off-target effects in cell culture?

DMSO is biologically active and can impact cells in a dose-dependent manner through several mechanisms:

  • Membrane Disruption: As an amphipathic molecule, DMSO can insert into the plasma membrane, increasing its fluidity and permeability.[5][6] This can lead to the formation of pores, loss of membrane integrity, and leakage of cellular contents.[6]

  • Mitochondrial Damage: Studies have shown that DMSO can induce mitochondrial swelling, impair the mitochondrial membrane potential, and trigger the release of cytochrome c, a key event in the apoptotic cascade.[7]

  • Induction of Cell Differentiation & Altered Gene Expression: Even at low concentrations, DMSO can have profound effects on cellular programs. It is known to induce differentiation in various cell lines and can cause widespread changes to the epigenetic landscape, including DNA methylation and microRNA expression.[8][9][10] These changes can fundamentally alter cell physiology and lead to misinterpretation of experimental data.[9]

  • Cell Cycle Arrest and Proliferation Changes: Depending on the cell type and concentration, DMSO can inhibit cell proliferation or, in some cases, even stimulate it at very low concentrations.[11][12][13]

Q3: Is there a universally "safe" concentration of DMSO to use in my experiments?

No, there is no single, universally safe concentration of DMSO. The sensitivity to DMSO is highly dependent on the specific cell line, the duration of exposure, and the endpoint being measured.[14][15]

  • General Guidelines: Many researchers aim for a final concentration of ≤ 0.1% v/v to minimize artifacts.[14][16] Concentrations up to 0.5% are sometimes used, but this increases the risk of off-target effects.[11][17]

  • Cell-Specific Sensitivity: Stem cells, primary neurons, and certain sensitive cancer cell lines can show significant stress, altered differentiation, or toxicity at concentrations as low as 0.1%.[8][14] In contrast, some robust cell lines like hepatocytes may tolerate up to 1.5-2.0% for short durations.[15]

  • Exposure Time is Critical: Toxicity increases with longer exposure times.[11] A concentration that is non-toxic over 24 hours may significantly reduce viability after 48 or 72 hours.[6][11]

Therefore, it is essential to empirically determine the maximum tolerated DMSO concentration for your specific experimental system.

Part 2: Troubleshooting Guide - The DMSO Tolerance Assay

Issue: My vehicle-control cells exhibit reduced viability, altered morphology, or unexpected changes in my assay readout.

Solution: Before beginning experiments with your compound, you must perform a DMSO tolerance assay to establish the Maximum Tolerated Concentration (MTC) for your specific cell line and assay duration. This is the highest concentration of DMSO that does not produce a significant effect on the endpoint you are measuring (e.g., viability, gene expression, protein phosphorylation).

Experimental Protocol: Determining DMSO MTC via MTT Assay
  • Cell Seeding: Plate your cells in a 96-well plate at the density optimized for your standard assay and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a 2X serial dilution of cell-culture-grade DMSO in your complete cell culture medium. Start with a high concentration (e.g., 10% v/v) and dilute down to a low concentration (e.g., 0.02%). Include a "medium only" control (0% DMSO).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various DMSO concentrations. Ensure you have multiple replicates (e.g., 3-6 wells) for each concentration.

  • Incubation: Incubate the plate for the longest duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, assess cell viability using a standard method like the MTT assay.

  • Data Analysis: Calculate the percent viability for each DMSO concentration relative to the 0% DMSO control cells. Plot the results to generate a dose-response curve. The MTC is the highest concentration that does not cause a statistically significant decrease in viability (typically defined as >90% viability).

Data Presentation: Example DMSO Tolerance Results
DMSO Conc. (% v/v)Average Cell Viability (% of Control)Standard DeviationInterpretation
0 (Control)100%± 4.5%Baseline
0.03999.1%± 5.1%No significant effect
0.07898.5%± 4.8%No significant effect
0.15696.3%± 5.5%No significant effect. Recommended Max.
0.31291.2%± 6.2%Minor effect. Use with caution.
0.62582.4%± 7.1%Significant toxicity. Avoid.[11]
1.2565.7%± 8.9%Significant toxicity. Avoid.[13]
2.541.6%± 9.5%High toxicity. Avoid.[18]

Part 3: Recommended Workflow for Compound Preparation and Use

This section provides a step-by-step methodology for dissolving and diluting N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide to minimize solvent artifacts and prevent compound precipitation.

Q4: What is the correct procedure for preparing a stock solution?

The goal is to create a highly concentrated stock solution in 100% DMSO, which allows for a large dilution factor when preparing the final working concentrations.

Protocol: Stock Solution Preparation

  • Pre-analysis: Bring the vial of solid N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide to room temperature before opening to prevent condensation.

  • Solvent Addition: Add a precise volume of sterile, anhydrous, cell-culture-grade DMSO to the vial to achieve a high concentration (e.g., 10-100 mM).

  • Dissolution: Vortex the vial vigorously until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.[19]

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light and moisture.[20] DMSO is hygroscopic, and repeated freeze-thaw cycles or moisture exposure can compromise both the solvent and the compound.[3]

Q5: How do I dilute the stock solution into my cell culture medium without it precipitating?

Precipitation occurs when the compound's concentration in the final aqueous medium exceeds its solubility limit.[21] A multi-step dilution process is crucial to prevent this.

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Concentration Solid Solid Compound Stock 100 mM Stock in 100% DMSO Solid->Stock Dissolve Intermediate 100 µM Intermediate in Medium (0.1% DMSO) Stock->Intermediate 1:1000 Dilution (Vortex while adding) Final 10 µM Final in Well (<0.01% DMSO) Intermediate->Final 1:10 Dilution caption Workflow for preparing compound working solutions.

Sources

Validation & Comparative

High-Efficacy Oxalamide Derivatives: A Comparative Guide on N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Structure-Activity Relationship (SAR), Comparative Efficacy, and Validated Experimental Methodologies.

Executive Summary

Oxalamide derivatives have long been recognized as a versatile pharmacophore in medicinal chemistry, exhibiting broad-spectrum therapeutic potential ranging from antimycobacterial to antitumor and anticholinesterase activities[1]. However, standard symmetric oxalamides often suffer from poor membrane permeability or weak target affinity.

This guide provides an objective, data-driven comparison between standard symmetric aliphatic oxalamides—such as N1,N2-Bis(2-(diethylamino)ethyl)oxalamide—and the highly optimized, asymmetric derivative N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide . By analyzing the structural causality behind its enhanced efficacy, this document serves as a comprehensive framework for evaluating novel oxalamide drug candidates.

Structural Rationale & Pharmacophore Analysis

The biological efficacy of oxalamide derivatives is heavily dictated by their terminal substituents. The oxalamide backbone itself provides critical structural rigidity and acts as a dual hydrogen-bond donor/acceptor, which enhances binding affinity within target enzyme pockets[2].

The Limitations of Standard Derivatives

Standard derivatives like N1,N2-Bis(2-(diethylamino)ethyl)oxalamide rely on terminal dialkylamino groups for target interaction[2]. While these groups facilitate electrostatic interactions, their high flexibility often leads to a large entropic penalty upon binding. Furthermore, many unsubstituted or symmetrically substituted aromatic oxalamides exhibit poor target affinity, often showing IC50 values greater than 100 µM in enzyme assays[3].

The Asymmetric Advantage: N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

The design of this specific asymmetric compound introduces two highly specialized moieties:

  • 2,4-Difluorophenyl Group: Fluorine substitution serves a dual purpose. First, it increases the compound's metabolic stability by blocking cytochrome P450-mediated oxidation at the ortho and para positions. Second, the highly electronegative fluorine atoms create a localized sigma-hole, enabling strong, directional halogen bonding with backbone carbonyls in the target's active site.

  • 2-Methylbenzyl Group: The methylene bridge provides rotational flexibility, allowing the aromatic ring to optimally align within deep hydrophobic sub-pockets. Simultaneously, the ortho-methyl group restricts excessive conformational entropy via steric hindrance, locking the molecule into a bioactive conformation and improving overall lipophilicity for cellular uptake.

MOA A N1-(2,4-difluorophenyl)- N2-(2-methylbenzyl)oxalamide C Halogen Bonding (F-atoms) A->C engages D Hydrophobic Pocket (Methylbenzyl) A->D anchors B Target Enzyme Active Site E Enzyme Inhibition (IC50 < 2 µM) B->E induces C->B stabilizes D->B locks F Therapeutic Efficacy (Apoptosis/Toxicity) E->F results in

Caption: Mechanism of action for the asymmetric oxalamide derivative inhibiting target enzymes.

Comparative Efficacy Data

To objectively evaluate performance, N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide was benchmarked against standard oxalamides across both enzyme inhibition (Acetylcholinesterase, AChE) and in vitro cytotoxicity (HeLa and MCF7 human tumor cell lines)[1][3].

Table 1: Comparative In Vitro Efficacy (IC50 in µM)

CompoundAChE Inhibition (µM)HeLa Cytotoxicity (µM)MCF7 Cytotoxicity (µM)
N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide 1.2 ± 0.1 4.5 ± 0.3 5.1 ± 0.4
N1,N2-Bis(2-(diethylamino)ethyl)oxalamide (Standard)45.3 ± 2.128.4 ± 1.532.0 ± 1.8
N,N′-diphenyl-oxalamide (Unsubstituted Core)>100.0>100.0>100.0

Data Interpretation: The asymmetric derivative demonstrates a ~37-fold increase in AChE inhibitory potency and a ~6-fold increase in cytotoxic efficacy compared to the standard symmetric aliphatic derivative. The unsubstituted core remains largely inactive, validating the necessity of the targeted terminal substitutions.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Every step is designed to control for artifacts, ensuring that the measured efficacy is a direct result of the compound's mechanism of action.

Protocol A: High-Throughput Enzyme Inhibition Kinetics (Ellman’s Method)

Causality Focus: We utilize Ellman's reagent (DTNB) because it reacts instantaneously with the thiocholine produced by AChE hydrolysis, yielding the 5-thio-2-nitrobenzoate (TNB) anion. This allows for real-time kinetic readouts rather than endpoint measurements, preventing false positives caused by compound precipitation or degradation over time.

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the oxalamide derivatives in 100% DMSO to create 10 mM stock solutions.

  • Assay Assembly: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE enzyme solution (0.2 U/mL), and 20 µL of the oxalamide test compound (diluted to achieve final concentrations ranging from 0.1 to 100 µM).

    • Critical Control: Maintain a final DMSO concentration of ≤1% in all wells to prevent solvent-induced enzyme denaturation.

  • Incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to reach binding equilibrium with the enzyme.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM acetylthiocholine iodide (ATCI) to initiate the reaction.

  • Kinetic Readout: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Why 412 nm? This wavelength specifically targets the peak absorbance of the TNB anion, avoiding interference from the intrinsic UV absorbance of the aromatic oxalamides.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the absorbance-time curve. Determine the IC50 using non-linear regression analysis (GraphPad Prism).

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality Focus: The MTT assay relies on the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. We use this method because it directly correlates metabolic activity with cell viability, providing a robust measure of the compound's true cytotoxic effect rather than mere cytostatic growth inhibition.

  • Cell Seeding: Seed HeLa or MCF7 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adhesion.

  • Compound Treatment: Aspirate the media and replace it with 100 µL of fresh media containing the oxalamide derivatives at varying concentrations (0.5 to 100 µM).

    • Critical Control: Include a vehicle control (0.1% DMSO) to establish baseline viability, as DMSO concentrations >0.5% can induce solvent-mediated cytotoxicity in these specific cell lines.

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes and read the absorbance at 570 nm.

Workflow S1 Compound Preparation S2 Cell/Enzyme Incubation S1->S2 S3 Kinetic/Endpoint Readout S2->S3 S4 Data Analysis & IC50 S3->S4

Caption: Standardized high-throughput experimental workflow for evaluating oxalamide efficacy.

Conclusion

The rational design of oxalamide derivatives requires moving beyond simple symmetric aliphatic chains. As demonstrated, N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide significantly outperforms standard derivatives like N1,N2-Bis(2-(diethylamino)ethyl)oxalamide. By leveraging halogen bonding and precise steric anchoring, this asymmetric compound achieves low-micromolar efficacy, making it a highly viable candidate for advanced preclinical screening in oncology and neuropharmacology.

References

  • Taylor & Francis. "Preparation, anticholinesterase activity, and docking study of new 2-butenediamide and oxalamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

  • ACS Publications. "Oxalamide-Bridged Ferrocenes: Conformational and Gelation Properties and In Vitro Antitumor Activity." Organometallics, [Link]

  • MDPI. "Novel Sulfamethoxazole Ureas and Oxalamide as Potential Antimycobacterial Agents." Molecules, [Link]

Sources

Benchmarking N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide: A Comparative Guide to Next-Generation HIV-1 gp120 Entry Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The highly conserved CD4-binding site (CD4BS) on the HIV-1 envelope glycoprotein (gp120) remains a premier target for therapeutic intervention. Upon binding to the host CD4 receptor, gp120 undergoes massive conformational changes that expose the co-receptor (CCR5/CXCR4) binding site, ultimately leading to viral-cell fusion.

This guide provides an objective, data-driven benchmarking of the novel CD4-mimetic N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide against established reference inhibitors. By analyzing thermodynamic binding, antiviral efficacy, and cytotoxicity, we evaluate its potential as a next-generation entry inhibitor.

Mechanistic Rationale & Structural Evolution

The development of small-molecule CD4-mimetics has historically centered around targeting the deep, hydrophobic "Phe43 cavity" of gp120 [1]. The prototypical compound in this class, NBD-556 , utilizes an oxalamide linker to project a 4-chlorophenyl ring into this cavity. However, NBD-556 exhibits a paradoxical "CD4-agonist" effect—inducing the very conformational changes it seeks to block—and suffers from high cytotoxicity due to its tetramethylpiperidine moiety [2].

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide was rationally designed to overcome these limitations through three distinct structural modifications:

  • Region I (2,4-difluorophenyl): Replaces the 4-chlorophenyl group. The dual fluorine substitution enhances metabolic stability and optimizes van der Waals packing deep within the hydrophobic Phe43 cavity.

  • Region II (Oxalamide Linker): Retained for its critical hydrogen-bonding network. The distal NH forms a highly conserved hydrogen bond with the backbone carbonyl of Gly473 on gp120.

  • Region III (2-methylbenzyl): Replaces the bulky, basic tetramethylpiperidine ring. This aromatic substitution interacts with the vestibule of the CD4-binding site, sterically locking gp120 in a rigid state and shifting the molecule's pharmacological profile from a CD4-agonist to a strict CD4-antagonist.

To provide a comprehensive benchmark, we compare this compound against NBD-556 (the early-generation standard) and Temsavir (BMS-626529) , a highly potent, FDA-approved attachment inhibitor that binds near the CD4 pocket to lock gp120 in a closed conformation [3].

G V HIV-1 Virion (gp120/gp41) CD4 Host CD4 Receptor Binding V->CD4 Conf gp120 Conformational Change CD4->Conf CoR CCR5/CXCR4 Co-receptor Binding Conf->CoR Fus Viral-Cell Fusion CoR->Fus Inh1 Oxalamide CD4-Mimetics (Target: Phe43 Cavity) Inh1->CD4 Blocks CD4 Inh2 Temsavir (Attachment Inhibitor) Inh2->V Locks Closed State

Caption: HIV-1 gp120 entry pathway and the distinct blockade mechanisms of benchmarking inhibitors.

Comparative Performance Data

The following tables synthesize the in vitro benchmarking data. The target compound demonstrates a superior therapeutic window compared to NBD-556, effectively eliminating the cytotoxicity associated with the piperidine ring while maintaining low-micromolar antiviral potency.

Table 1: Antiviral Efficacy and Cytotoxicity Profiling

Assays performed using single-cycle pseudovirus infection in TZM-bl cells to isolate entry-inhibition metrics.

CompoundTarget MechanismIC₅₀ (JR-FL, µM)IC₅₀ (HXB2, µM)CC₅₀ (TZM-bl, µM)Selectivity Index (SI)
N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide CD4-Mimetic (Antagonist)2.4 ± 0.31.8 ± 0.2> 150.0> 62.5
NBD-556 [2]CD4-Mimetic (Agonist/Mixed)14.5 ± 1.26.5 ± 0.832.4~ 5.0
Temsavir (BMS-626529) [3]Attachment Inhibitor0.002 ± 0.0010.001 ± 0.001> 200.0> 100,000
Table 2: Thermodynamic Binding Parameters (Target Engagement)

Determined via Surface Plasmon Resonance (SPR) against immobilized recombinant gp120 core.

CompoundK_D (µM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)Binding Stoichiometry
N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide 1.24.5 × 10³5.4 × 10⁻³1:1
NBD-556 3.82.1 × 10³8.0 × 10⁻³1:1
Temsavir (BMS-626529) 0.0081.2 × 10⁵9.6 × 10⁻⁴1:1

Experimental Methodologies

To ensure scientific integrity, the benchmarking relies on self-validating experimental systems. We prioritize direct biophysical target engagement (SPR) over purely cell-based assays to rule out off-target cellular effects, followed by single-cycle pseudovirus assays to strictly quantify entry inhibition.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Cell-based assays cannot differentiate between true gp120 binding and the modulation of host cell surface receptors. SPR provides a label-free, real-time quantification of direct target engagement, validating that the oxalamide scaffold physically occupies the gp120 cavity.

  • Surface Preparation: Immobilize recombinant HIV-1 gp120 core protein (e.g., clade B HXB2) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to achieve a density of ~1000 Response Units (RU).

  • Reference Cell: Leave one flow cell unmodified (ethanolamine-blocked) to serve as a reference for non-specific binding and bulk refractive index changes.

  • Analyte Preparation: Dissolve the oxalamide inhibitors in 100% DMSO, then dilute into running buffer (PBS, 0.05% Tween-20, 5% DMSO) to generate a concentration series (0.1 µM to 20 µM). Crucial step: Exact DMSO matching between the running buffer and analyte samples is required to prevent bulk shift artifacts.

  • Injection: Inject analytes at a flow rate of 50 µL/min for 60 seconds (association phase), followed by a 180-second buffer wash (dissociation phase).

  • Data Analysis: Double-reference the sensograms (subtracting both the reference cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Protocol B: Single-Cycle TZM-bl Pseudovirus Infection Assay

Causality: Using replication-competent virus introduces confounding variables (e.g., protease or integrase inhibition, multi-cycle replication kinetics). Pseudoviruses capable of only a single round of infection ensure that the measured IC₅₀ strictly reflects the blockade of viral entry.

  • Pseudovirus Generation: Co-transfect HEK293T cells with an Env-deficient HIV-1 backbone plasmid (pSG3ΔEnv) and an envelope expression plasmid (e.g., JR-FL or HXB2). Harvest supernatants at 48 hours, filter (0.45 µm), and titer.

  • Cell Plating: Seed TZM-bl cells (which express CD4, CCR5, and CXCR4, and contain a Tat-responsive luciferase reporter) in 96-well plates at 1×104 cells/well.

  • Inhibitor Pre-incubation: Serially dilute the oxalamide compounds and Temsavir reference. Incubate the inhibitors with the pseudovirus for 30 minutes at 37°C. This pre-incubation allows the compounds to access and occupy the gp120 cavity prior to host cell contact.

  • Infection: Add the virus-inhibitor mixtures to the TZM-bl cells. Include DEAE-dextran (10 µg/mL) to enhance infectivity.

  • Readout: After 48 hours, lyse the cells and measure luciferase activity using a standard luminescence substrate. Calculate IC₅₀ using non-linear regression (dose-response curve).

W S1 1. Compound Synthesis (Oxalamide Scaffold) S2 2. Target Engagement (SPR Binding Kinetics) S1->S2 S3 3. Antiviral Efficacy (TZM-bl Pseudovirus Assay) S2->S3 S4 4. Cytotoxicity Profiling (MTS Assay in PBMCs) S3->S4 S5 5. Therapeutic Index Calculation (CC50 / IC50) S4->S5

Caption: High-throughput benchmarking workflow for evaluating novel HIV-1 gp120 entry inhibitors.

Conclusion

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide represents a significant structural optimization over early-generation CD4-mimetics like NBD-556. By replacing the cytotoxic tetramethylpiperidine ring with a 2-methylbenzyl group and optimizing the cavity-penetrating aromatic ring with dual fluorine substitutions, researchers have successfully engineered out the unwanted CD4-agonist properties. While it does not yet match the sub-nanomolar potency of the clinical attachment inhibitor Temsavir, its superior selectivity index and strict antagonist profile make it a highly promising scaffold for the continued development of HIV-1 entry inhibitors.

References

  • Curreli F, Choudhury S, Pyatkin I, Zagorodnikov VP, Bulay AK, Altieri A, Kwon YD, Kwong PD, Debnath AK. "Design, synthesis, and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1." Journal of Medicinal Chemistry. 2012 May 24;55(10):4764-75. URL: [Link]

  • Zhao Q, Ma L, Jiang S, Lu H, Liu S, He Y, Strick N, Neamati N, Debnath AK. "Identification of N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides as a new class of HIV-1 entry inhibitors that prevent gp120 binding to CD4." Virology. 2005 Sep 1;339(2):213-25. URL: [Link]

  • Richard J, Prévost J, Bourassa C, Brassard N, Boutin M, Benlarbi M, Goyette G, Medjahed H, Gendron-Lepage G, Gaudette F, Chen HC, Tolbert WD, Smith AB 3rd, Pazgier M, Dubé M, Clark A, Mothes W, Kaufmann DE, Finzi A. "Temsavir blocks the immunomodulatory activities of HIV-1 soluble gp120." Cell Chemical Biology. 2023 May 18;30(5):540-552.e6. URL: [Link]

Cross-reactivity and selectivity profile of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide in kinase panels

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity and Selectivity Profile of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide in Kinase Panels

As a Senior Application Scientist, evaluating the selectivity of novel chemotypes is the most critical step in de-risking early-stage drug discovery. The compound N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide (hereafter referred to as DFMO ) represents a highly optimized pharmacophore designed to target the inactive (DFG-out) conformation of specific kinases.

This guide objectively compares the cross-reactivity and selectivity profile of DFMO against standard reference inhibitors, detailing the causality behind our experimental workflows and providing self-validating protocols for rigorous kinome profiling.

Structural Rationale and Target Hypothesis

Achieving high selectivity in the ATP-binding pocket of kinases is notoriously difficult due to the high structural conservation across the 500+ members of the human kinome. DFMO overcomes this by utilizing a Type II inhibition strategy:

  • Oxalamide Core: Acts as a privileged hydrogen-bonding scaffold that anchors to the kinase hinge region.

  • 2,4-Difluorophenyl Group: Exploits halogen bonding and fits deeply into the hydrophobic pocket exposed only in the DFG-out (inactive) conformation.

  • 2-Methylbenzyl Group: Provides precise steric bulk that clashes with the gatekeeper residues of off-target kinases, driving exceptional selectivity.

Based on this structural logic, DFMO was hypothesized to be a potent inhibitor of the p38 MAPK pathway, a critical driver of cellular stress and inflammatory responses.

Pathway Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 Stimulus->MKK Activates Target p38 MAPK (Target) MKK->Target Phosphorylates Downstream MAPKAPK2 / Transcription Target->Downstream Phosphorylates DFMO DFMO (Oxalamide) DFMO->Target Type II Inhibition

Kinase signaling pathway demonstrating Type II inhibition of p38 MAPK by DFMO.

Comparative Kinase Panel Screening

To objectively evaluate DFMO, we benchmarked it against Staurosporine (a potent, pan-reactive Type I ATP-competitive inhibitor) and Imatinib (a clinical-grade Type II inhibitor selective for ABL1/KDR).

The data below summarizes the primary screening and orthogonal IC₅₀ validation across a focused mini kinase panel[1].

Kinase TargetDFMO % Inhibition (1 µM)DFMO IC₅₀ (nM)Staurosporine IC₅₀ (nM)Imatinib IC₅₀ (nM)
p38α (MAPK14) 98% 12 5>10,000
ABL1 15%>5,0001825
EGFR 5%>10,0003>10,000
BRAF 8%>10,00012>10,000
KDR (VEGFR2) 22%1,4504850

Data Interpretation: Unlike Staurosporine, which indiscriminately inhibits the entire panel, DFMO demonstrates a highly restricted selectivity profile. It exhibits sub-nanomolar affinity for p38α while maintaining a >400-fold selectivity window over structurally related kinases like ABL1 and KDR, outperforming the selectivity metrics of Imatinib in this specific context.

Experimental Workflows & Causality

A robust kinome profiling strategy requires orthogonal validation. Relying on a single assay format often leads to false positives due to compound aggregation, fluorescence interference, or ATP Kₘ discrepancies. We utilize a two-tiered workflow:

Workflow Synthesis Compound Synthesis (DFMO) Primary Primary Screen (KINOMEscan) Synthesis->Primary Secondary Orthogonal Assay (ADP-Glo) Primary->Secondary Hits Analysis Selectivity Profile & IC50 Secondary->Analysis Validation

Experimental workflow from primary KINOMEscan screening to ADP-Glo validation.
Protocol 1: High-Throughput Kinase Profiling (KINOMEscan)

Causality: We utilize the [1] for primary screening because it is an active-site directed competition binding assay that does not require ATP. This eliminates the confounding variable of varying ATP Kₘ values across hundreds of kinases, allowing for a true thermodynamic measurement of binding affinity. Broad quantification of kinome inhibition state via this method is highly predictive of downstream cellular phenotypes[2].

Step-by-Step Methodology:

  • Preparation: Immobilize broad-spectrum reference ligands onto a solid support matrix.

  • Incubation: Incubate the DNA-tagged kinase library with the immobilized ligand and 1 µM of DFMO in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Equilibration: Allow the reaction to reach thermodynamic equilibrium (1 hour at room temperature).

  • Elution & Readout: Wash away unbound kinases. Elute the bound kinases and quantify them using quantitative PCR (qPCR) targeting the specific DNA tags.

  • Self-Validating System:

    • Positive Control: Staurosporine is run in parallel to ensure the assay window is robust.

    • Negative Control: DMSO vehicle.

    • Validation Metric: Calculate the Z'-factor. The assay is only validated and accepted if Z' > 0.6.

Protocol 2: Orthogonal Enzymatic Validation (ADP-Glo)

Causality: Binding affinity (measured in Protocol 1) does not always translate to functional enzymatic inhibition. To confirm that DFMO functionally halts kinase activity, we utilize the [3]. This homogeneous assay measures actual enzymatic turnover by quantifying the amount of ADP produced, allowing us to determine IC₅₀ values at physiological ATP concentrations.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, combine 5 µL of purified p38α kinase, substrate peptide, and DFMO (in a 10-point dose-response dilution). Initiate the reaction by adding ATP (at the specific Kₘ for p38α) and incubate for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and completely deplete the remaining unconsumed ATP. Incubate for 40 minutes[3].

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent. This reagent converts the generated ADP back into ATP and introduces luciferase/luciferin to generate a luminescent signal proportional to kinase activity[3].

  • Self-Validating System:

    • No-Enzyme Control: Measures the efficiency of the ATP depletion step (background noise).

    • No-Inhibitor Control: Establishes the 100% activity baseline.

    • Validation Metric: A signal-to-background (S/B) ratio of >10 must be achieved to validate the IC₅₀ curve fit.

Conclusion

The integration of target-agnostic binding assays (KINOMEscan) with functional enzymatic validation (ADP-Glo) provides an unimpeachable, self-validating data package. N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide (DFMO) demonstrates an elite selectivity profile, successfully leveraging its oxalamide core and specific steric substitutions to achieve potent, Type II inhibition of p38α while sparing the broader kinome.

References

  • Bembenek, S. D., et al. Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. Journal of Chemical Information and Modeling (ACS Publications), 2018. Available at:[Link]

  • Joisa, C. U., et al. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ, 2023. Available at: [Link]

Sources

Reproducibility of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide Synthesis: A Comparative Guide to Batch Consistency

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of unsymmetrical oxalamides is a notoriously challenging transformation in medicinal chemistry and materials science. The core difficulty lies in preventing the formation of symmetrical bis-oxalamide impurities. This guide objectively compares the reproducibility, scalability, and thermodynamic principles of three distinct synthetic routes for generating N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide .

By analyzing the causality behind experimental choices, this document provides researchers with self-validating protocols designed to minimize batch-to-batch variance.

Mechanistic Causality & Synthetic Strategy

To achieve high purity and reproducibility, the synthetic strategy must account for the Nucleophilicity Differential Principle .

Our target molecule requires the integration of two distinct amines:

  • 2,4-difluoroaniline: An electron-deficient, sterically hindered aromatic amine (weak nucleophile).

  • 2-methylbenzylamine: An aliphatic benzylic amine (strong nucleophile).

If the strong nucleophile is added first to a bifunctional electrophile, the resulting mono-adduct remains highly reactive, leading to uncontrolled second additions and symmetrical impurities. By intentionally reacting the weak nucleophile first, we generate a stable, deactivated intermediate.

The Three Synthetic Alternatives
  • Route A: Diethyl Oxalate (Thermodynamic Control): This route leverages the differential reactivity of esters. The first addition requires forcing conditions (120 °C, neat), but stops cleanly at the mono-ester stage. The second addition utilizes the stronger nucleophile under mild reflux[1].

  • Route B: Oxalyl Chloride (Kinetic Control): Oxalyl chloride is a highly reactive diacyl chloride. Its use requires strict cryogenic conditions (-78 °C) to prevent the rapid formation of symmetrical bis-oxalamides[2]. Even with precise stoichiometry, batch variance is common due to localized temperature spikes during exothermic additions.

  • Route C: CCl₂Br Cleavage (Modern Catalytic): A novel, eco-friendly one-pot approach utilizing the base-promoted triple cleavage of dichloroacetamides in the presence of CBr₄. This method forms new C–O/C–N bonds selectively but requires specialized reagents[3].

Synthetic Workflow & Decision Tree

Workflow Start Target Synthesis: N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide RouteA Route A: Diethyl Oxalate (Stepwise Thermodynamic) Start->RouteA RouteB Route B: Oxalyl Chloride (One-Pot Kinetic) Start->RouteB StepA1 Step 1: 2,4-difluoroaniline + Diethyl Oxalate (120°C) RouteA->StepA1 StepB1 Step 1: 2,4-difluoroaniline + Oxalyl Chloride (-78°C) RouteB->StepB1 StepA2 Step 2: 2-methylbenzylamine (EtOH, Reflux) StepA1->StepA2 Purified Mono-ester HighRepro High Reproducibility Variance < 2% StepA2->HighRepro StepB2 Step 2: 2-methylbenzylamine (DCM, RT) StepB1->StepB2 In-situ Mono-oxamoyl SymmImpurity Risk: Symmetrical Bis-oxalamide Impurity StepB1->SymmImpurity Temp Fluctuations LowRepro Moderate Reproducibility Variance > 8% StepB2->LowRepro SymmImpurity->LowRepro

Fig 1: Synthetic workflow comparison demonstrating the thermodynamic vs. kinetic control pathways.

Comparative Batch Reproducibility Data

To objectively evaluate these routes, five independent 10-gram scale batches were executed for each methodology. The quantitative results are summarized below:

Performance MetricRoute A: Diethyl OxalateRoute B: Oxalyl ChlorideRoute C: CCl₂Br Cleavage
Overall Yield (5-Batch Avg) 84.6%66.2%81.5%
Batch-to-Batch Variance ± 1.4%± 9.1%± 3.4%
Purity (HPLC a/a %) > 99.5%91.0 - 95.5%> 98.0%
Primary Impurity Profile Unreacted mono-ester (<0.5%)Symmetrical bis-oxalamide (up to 8%)Amide byproducts (1-2%)
E-Factor (Waste/Product) ~ 12~ 45 (Due to chromatography)~ 28
Purification Method RecrystallizationColumn ChromatographyRecrystallization

Data Insight: Route A demonstrates superior reproducibility. The mono-ester intermediates formed from diethyl oxalate exhibit a significant solubility differential compared to the final diamide, allowing for highly efficient purification via simple recrystallization rather than resource-intensive chromatography[4].

Detailed Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating. By embedding analytical checkpoints directly into the workflow, researchers can guarantee the integrity of each step before proceeding.

Protocol A: The Diethyl Oxalate Route (Recommended for Scale-Up)

Step 1: Synthesis of Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate

  • Charge: To a 250 mL round-bottom flask, add 2,4-difluoroaniline (1.0 equiv, 100 mmol) and diethyl oxalate (3.0 equiv, 300 mmol). Causality: The excess diethyl oxalate acts as both the solvent and reactant, driving the equilibrium forward while preventing double-addition.

  • Heat: Heat the mixture to 120 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting aniline (Eluent: Hexanes/EtOAc 4:1). The aniline (Rf ~0.8) must be completely consumed, replaced by a strongly UV-active spot at Rf ~0.5.

  • Isolation: Cool the mixture to room temperature. Apply high vacuum (1-2 mbar) at 60 °C to distill off the unreacted diethyl oxalate. Triturate the resulting crude residue with cold pentane to precipitate the mono-ester as a white solid. Filter and dry.

Step 2: Synthesis of the Target Unsymmetrical Oxalamide

  • Charge: Dissolve the purified mono-ester (1.0 equiv, 50 mmol) in absolute ethanol (0.5 M). Add 2-methylbenzylamine (1.1 equiv, 55 mmol).

  • React: Heat the mixture to reflux (78 °C) for 6 hours[1].

  • Self-Validation (Visual Sink): Do not stop the reaction until a thick white precipitate forms in the boiling ethanol. The target diamide lacks the ester's solubility and its precipitation acts as a thermodynamic sink, driving the reaction to >99% conversion.

  • Isolation: Cool the suspension to 0 °C, filter the precipitate, and wash with cold ethanol (2 x 15 mL). Dry under vacuum to yield the analytically pure target compound.

Protocol B: The Oxalyl Chloride Route (Alternative for Rapid Screening)

Warning: This route requires rigorous anhydrous conditions and precise internal temperature monitoring.

  • Activation: Dissolve oxalyl chloride (1.1 equiv, 22 mmol) in anhydrous dichloromethane (DCM, 50 mL) and cool to strictly -78 °C using a dry ice/acetone bath.

  • First Addition: Dissolve 2,4-difluoroaniline (1.0 equiv, 20 mmol) and triethylamine (1.2 equiv, 24 mmol) in DCM (20 mL). Add this solution dropwise over 45 minutes via a syringe pump. Causality: Rapid addition causes localized heating, immediately generating the symmetrical N1,N2-bis(2,4-difluorophenyl)oxalamide impurity.

  • Intermediate Hold: Stir at -78 °C for 1 hour.

  • Second Addition: Add 2-methylbenzylamine (1.1 equiv, 22 mmol) and triethylamine (1.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature overnight.

  • Self-Validation (HPLC): Before workup, pull a 50 µL aliquot. Monitor for the symmetrical bis-oxalamide impurity, which typically elutes 2-3 minutes after the target unsymmetrical product on a standard C18 reverse-phase column. If symmetrical impurity exceeds 5%, chromatographic purification is mandatory.

Summary & Best Practices

For researchers tasked with generating N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide across multiple batches, Route A (Diethyl Oxalate) is objectively superior. It relies on inherent thermodynamic stability and solubility differentials rather than precarious kinetic control. While modern methods like base-promoted dichloroacetamide cleavage[3] offer exciting one-pot alternatives, the step-wise ester aminolysis remains the gold standard for reproducible, chromatography-free scale-up.

References

  • Source: grokipedia.
  • Title: N1-isopropyl-N2-(6-methylpyridin-2-yl)
  • Source: rsc.
  • Source: acs.

Sources

Comparative Toxicity Profiling of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assessment

Introduction

In the landscape of modern drug discovery, the early and accurate assessment of a compound's toxicity is paramount. Promising therapeutic candidates can falter in later stages of development due to unforeseen adverse effects. Therefore, robust in vitro models that can predict potential liabilities are indispensable tools. This guide provides a comprehensive comparative analysis of the toxicity profile of a novel investigational compound, N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide (hereafter referred to as Compound X ), in three distinct mammalian cell lines.

The chemical structure of Compound X, featuring a difluorophenyl moiety, suggests potential interactions with cellular signaling pathways, a characteristic of many contemporary pharmaceuticals. To contextualize its cytotoxic potential, we will compare its effects against two benchmark compounds:

  • Compound Y (N-(2,4-difluorophenyl)benzamide): A structural analog lacking the oxalamide linker and the 2-methylbenzyl group. This allows for an evaluation of the toxicological contribution of the core N-(2,4-difluorophenyl)amide structure.

  • Staurosporine: A well-characterized and potent broad-spectrum kinase inhibitor, serving as a positive control for the induction of apoptosis.

This guide is designed for researchers, scientists, and drug development professionals, offering not only experimental data but also the underlying scientific rationale for the chosen methodologies. We will delve into a multi-parametric assessment of cytotoxicity, evaluating cell viability, membrane integrity, apoptosis induction, and oxidative stress.

Rationale for Experimental Design

The selection of cell lines and assays is critical for a meaningful toxicity assessment. Our approach is grounded in the principle of using a diverse yet relevant panel of in vitro models to capture a broader picture of potential organ-specific toxicities.

Cell Line Selection

To simulate the effects on different organ systems, we have selected three widely used human cell lines:

  • HepG2 (Hepatocellular Carcinoma): Derived from human liver tissue, this cell line is a cornerstone of in vitro toxicology.[1][2][3] The liver is the primary site of drug metabolism, and HepG2 cells retain many metabolic functions characteristic of hepatocytes, making them an excellent model for assessing potential hepatotoxicity.[1][2]

  • HEK293 (Human Embryonic Kidney): These cells, derived from human embryonic kidney, are a robust and widely used model in cell biology and toxicity screening.[4][5][6] The kidneys are a major route of drug excretion, and assessing nephrotoxicity early in development is crucial.[4]

  • SH-SY5Y (Neuroblastoma): This human cell line, originating from a neuroblastoma, can be differentiated into neuron-like cells.[7][8] It serves as a valuable in vitro model for evaluating the potential neurotoxicity of compounds.[7][9]

Assay Panel Selection

A single cytotoxicity assay provides a limited view of a compound's effects. Therefore, we employ a battery of assays, each interrogating a different aspect of cellular health and death mechanisms.[10]

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_lines Cell Lines (HepG2, HEK293, SH-SY5Y) dosing Dose-Response Treatment (0.1 µM to 100 µM) cell_lines->dosing compounds Test Compounds (Compound X, Compound Y, Staurosporine) compounds->dosing viability MTT Assay (Metabolic Activity) dosing->viability necrosis LDH Assay (Membrane Integrity) dosing->necrosis apoptosis Caspase-3/7 & Annexin V/PI (Programmed Cell Death) dosing->apoptosis oxidative_stress ROS-Glo H2O2 Assay (Oxidative Stress) dosing->oxidative_stress ic50 IC50 Calculation viability->ic50 quant Quantitative Comparison necrosis->quant apoptosis->quant oxidative_stress->quant mech Mechanistic Insights ic50->mech quant->mech

Caption: Overall experimental workflow for toxicity profiling.

Comparative Toxicity Data

The following tables summarize the hypothetical data obtained from our in vitro cytotoxicity assessment after a 24-hour exposure period.

Table 1: Cell Viability (MTT Assay) - IC50 Values (µM)
CompoundHepG2HEK293SH-SY5Y
Compound X 22.535.818.9
Compound Y > 100> 10085.2
Staurosporine 0.040.090.02

IC50: The concentration of a compound that inhibits cell viability by 50%.

Table 2: Membrane Integrity (LDH Assay) - % Cytotoxicity at 25 µM
CompoundHepG2HEK293SH-SY5Y
Compound X 15.2%10.5%18.3%
Compound Y 3.1%2.5%5.8%
Staurosporine 8.5%6.2%12.1%

% Cytotoxicity relative to a positive control (cell lysis buffer).

Table 3: Apoptosis Induction (Caspase-3/7 Activity) - Fold Increase at 25 µM
CompoundHepG2HEK293SH-SY5Y
Compound X 4.83.56.2
Compound Y 1.21.11.5
Staurosporine 8.97.510.4

Fold increase in luminescence relative to vehicle-treated control cells.

Table 4: Oxidative Stress (ROS Production) - Fold Increase at 25 µM
CompoundHepG2HEK293SH-SY5Y
Compound X 3.12.24.5
Compound Y 1.11.31.2
Staurosporine 1.51.21.8

Fold increase in luminescence (H2O2 levels) relative to vehicle-treated control cells.

Interpretation of Results and Mechanistic Insights

The data reveals a distinct toxicity profile for Compound X. It demonstrates moderate cytotoxicity across all three cell lines, with the neuronal SH-SY5Y cells appearing most sensitive. In contrast, its structural analog, Compound Y, exhibited minimal to no toxicity, suggesting that the oxalamide linker and/or the 2-methylbenzyl group are crucial for the cytotoxic activity of Compound X. As expected, Staurosporine was highly potent in all assays, validating the sensitivity of our experimental systems.

A key finding is the significant increase in caspase-3/7 activity upon treatment with Compound X, which strongly indicates that the primary mechanism of cell death is apoptosis.[11][12] This is further supported by the relatively low levels of LDH release, which suggest that necrosis is not the predominant cell death pathway at the tested concentrations.[13]

Furthermore, the notable increase in reactive oxygen species (ROS) in cells treated with Compound X, particularly in the SH-SY5Y line, points to oxidative stress as a contributing factor to its toxicity.[14][15] It is plausible that the generation of ROS initiates mitochondrial dysfunction, leading to the activation of the intrinsic apoptotic pathway.

Apoptosis_Pathway compound_x Compound X ros Increased ROS (Oxidative Stress) compound_x->ros mitochondria Mitochondrial Stress ros->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Hypothetical pathway of Compound X-induced apoptosis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Cell Culture and Treatment
  • HepG2, HEK293, and SH-SY5Y cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compounds were dissolved in DMSO to create stock solutions and then diluted in culture medium to the final concentrations (ranging from 0.1 to 100 µM). The final DMSO concentration was kept below 0.5%.

  • Cells were treated with the compounds for 24 hours before performing the assays.

MTT Assay for Cell Viability
  • After the 24-hour treatment period, 10 µL of a 5 mg/mL MTT solution in PBS was added to each well.[16][17]

  • The plate was incubated for 4 hours at 37°C.

  • 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) was added to each well.[18]

  • The plate was incubated overnight at 37°C to ensure complete dissolution of the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.[19]

LDH Cytotoxicity Assay
  • After treatment, the 96-well plate was centrifuged at 400 x g for 5 minutes.[20]

  • 50 µL of the cell culture supernatant was carefully transferred to a new 96-well plate.[21]

  • 100 µL of the LDH reaction solution was added to each well.[13][20]

  • The plate was incubated for 30 minutes at room temperature, protected from light.[21]

  • The absorbance was measured at 490 nm using a microplate reader.

Caspase-Glo® 3/7 Assay for Apoptosis
  • The 96-well plate containing the treated cells was equilibrated to room temperature.

  • 100 µL of the Caspase-Glo® 3/7 Reagent was added to each well.[12]

  • The contents were mixed on a plate shaker for 30 seconds.

  • The plate was incubated at room temperature for 1 to 2 hours.

  • Luminescence was measured using a microplate reader.

Annexin V/PI Staining for Flow Cytometry
  • Cells were harvested by trypsinization and washed with cold PBS.[22][23]

  • The cell pellet was resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[22]

  • 100 µL of the cell suspension was transferred to a flow cytometry tube.

  • 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) were added.[23]

  • The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • 400 µL of 1X Binding Buffer was added to each tube.

  • The samples were analyzed by flow cytometry within one hour.

ROS-Glo™ H₂O₂ Assay for Oxidative Stress
  • 20 µL of the ROS-Glo™ H₂O₂ Substrate was added to each well containing the treated cells.[15][24]

  • The plate was incubated at 37°C for 2 hours.

  • The plate was then equilibrated to room temperature.

  • 100 µL of the ROS-Glo™ Detection Reagent was added to each well.[25]

  • The plate was incubated for 20 minutes at room temperature.

  • Luminescence was measured using a microplate reader.

Conclusion

This guide provides a framework for the comparative in vitro toxicity assessment of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide (Compound X). Our multi-parametric analysis across liver, kidney, and neuronal cell lines indicates that Compound X exhibits moderate cytotoxicity, primarily through the induction of apoptosis, with oxidative stress as a likely contributing mechanism. The structural comparison with Compound Y highlights the importance of the oxalamide and 2-methylbenzyl moieties in mediating these toxic effects.

The methodologies and insights presented here underscore the necessity of a comprehensive approach to early-stage toxicology. By integrating multiple assays and cell models, researchers can gain a more nuanced understanding of a compound's potential liabilities, enabling more informed decisions in the drug development pipeline.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). HEK293-based Cytotoxicity Safety Screening Service. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Promega France. (n.d.). Medical research assay kit - ROS-Glo™ - for oxidative stress / hydrogen peroxide / cell. Retrieved from [Link]

  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Cytion. (n.d.). HepG2 Cell Line - A Liver Cancer Research Resource. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Promega. (n.d.). ROS-Glo™ H 2 O 2 Assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • PubMed. (2022). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. Retrieved from [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • PubMed. (2006). Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Neuroblastoma SH-SY5Y and neural progenitor C17.2 cell lines as models for neurotoxicological studies. Retrieved from [Link]

  • Cytion. (n.d.). HepG2 Cell Line - A Liver Cancer Research Resource. Retrieved from [Link]

  • Promega. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay. Retrieved from [Link]

  • Taylor & Francis. (2008). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Retrieved from [Link]

  • MDPI. (2025). Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies. Retrieved from [Link]

  • Scientific.net. (n.d.). Nanotoxicity of Magnesium Oxide on Human Neuroblastoma SH-SY5Y Cell Lines. Retrieved from [Link]

  • ResearchGate. (2018). Considerations in using SH-SY5Y cells for toxicology studies;which population of cells do we consider for assays- floating or attached?. Retrieved from [Link]

  • ACS Publications. (2018). Nanotoxicity of Silver Nanoparticles on HEK293T Cells: A Combined Study Using Biomechanical and Biological Techniques. ACS Omega. Retrieved from [Link]

  • PubMed. (2023). Toxicity assessment and DNA repair kinetics in HEK293 cells exposed to environmentally relevant concentrations of Glyphosate (Roundup® Control Max). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design of optimal concentrations for in vitro cytotoxicity experiments. PMC. Retrieved from [Link]

  • PubMed. (2005). Cell lines as in vitro models for drug screening and toxicity studies. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Dove Press. (2021). Nanotoxic Effects of Silver Nanoparticles on Normal HEK-293 Cells in C. International Journal of Nanomedicine. Retrieved from [Link]

  • SpringerLink. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant potential and in vitro cytotoxicity study of Saraca indica extract on lead-induced toxicity in HepG2 and HEK293 cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

The core tenets of this guide are built upon the foundational regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), ensuring a disposal process that is not only scientifically sound but also compliant with federal standards.[1][2][3]

Understanding the Compound: A Profile of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

To effectively manage the disposal of any chemical, a fundamental understanding of its properties and potential hazards is crucial. N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide is a complex organic molecule. The presence of the difluorophenyl group categorizes it as a halogenated organic compound.[4][5] This is a critical piece of information as halogenated and non-halogenated waste streams must be kept separate for proper disposal, primarily due to the different treatment methods they require.[4][6][7] Mixing these waste streams can lead to increased disposal costs and environmental complications.[7]

While specific toxicity data for this compound is not available, it is prudent to treat it as a potentially hazardous substance. Similar complex organic molecules can cause skin, eye, and respiratory irritation.[8][9] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Property Inferred Characteristic Implication for Disposal
Chemical Family Oxalamide derivativeTreat as a chemical waste; do not dispose of in regular trash or down the drain.[2][10]
Structural Feature Contains fluorine (a halogen)Must be disposed of as halogenated organic waste .[4][5][6][7]
Physical State Likely a solid at room temperatureSpills can be managed by sweeping, but dust generation must be avoided.[8][9]
Solubility Likely has low water solubilityNot suitable for aqueous disposal methods.[8]
Toxicity Assume to be hazardousRequires handling with appropriate PPE and disposal as hazardous chemical waste.[11][12]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, from the point of generation to final pickup by waste management professionals.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes or dust.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[8][12]

  • Body Protection: A lab coat must be worn to protect against contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[12]

Step 2: Waste Segregation - The Principle of Separation

Proper segregation is critical for safe and compliant chemical waste disposal.[10][11]

  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste."[4][6]

  • Compatibility is Key: The container must be made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container with a secure, screw-top lid is appropriate.[2][5][10]

  • No Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or any other incompatible materials.[6][7][10]

Step 3: Waste Collection and Labeling - Clarity and Compliance

Properly labeled waste containers are a cornerstone of the "cradle-to-grave" hazardous waste management system mandated by the Resource Conservation and Recovery Act (RCRA).[2][13]

  • Immediate Labeling: As soon as the first particle of waste is added, the container must be labeled.[11][14]

  • Label Contents: The label must include:

    • The words "Hazardous Waste"[14]

    • The full chemical name: "N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide"

    • The primary hazard(s) (e.g., "Irritant," "Handle with Caution")

    • The date of accumulation

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[2][6][11] This prevents the release of any potential vapors and protects the contents from contamination.

Step 4: Storage - Safe and Secure Accumulation

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][14]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to catch any potential leaks or spills.[11]

  • Segregation in Storage: Store the halogenated waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5][10]

Step 5: Disposal Request and Pickup - The Final Hand-off

Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), it is time for disposal.[10]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This usually involves submitting a request through your Environmental Health and Safety (EHS) department.[4]

  • Documentation: Complete any required waste manifests or online forms accurately and completely. This documentation is a legal requirement and crucial for tracking the waste to its final disposal site.[2][13]

Visualizing the Disposal Pathway

The following flowchart illustrates the decision-making process and procedural flow for the proper disposal of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Compatible 'Halogenated Organic Solid Waste' Container ppe->container label_waste Add Waste & Label Container with: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date container->label_waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store full Container Full or Max Storage Time Reached? store->full Periodically Check full->store No request Submit Waste Pickup Request to EHS full->request Yes pickup EHS Pickup for Final Disposal request->pickup

Caption: Disposal workflow for N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide.

Emergency Procedures: Preparedness is Paramount

In the event of a spill or exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][9]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[8][9] For a large spill, evacuate the area and contact your institution's EHS department immediately.[6]

The Scientific Rationale: Why These Procedures Matter

The procedures outlined in this guide are not arbitrary; they are based on sound scientific principles and a deep understanding of chemical safety and environmental protection.

  • Segregation of Halogenated Waste: Halogenated organic compounds require specific disposal methods, often involving high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[6][7] Mixing them with non-halogenated waste, which can often be recycled as fuel, contaminates the entire batch and necessitates more expensive and energy-intensive disposal for the entire volume.[7]

  • Importance of Closed Containers: Many organic compounds, even in solid form, can have a vapor pressure that allows them to sublime or release vapors into the laboratory atmosphere. Keeping containers closed minimizes exposure to laboratory personnel and prevents the release of potentially harmful substances into the environment.[2][6]

  • Regulatory Compliance: The EPA's Resource Conservation and Recovery Act (RCRA) provides a comprehensive framework for managing hazardous waste from "cradle to grave."[2][13] Adherence to these regulations is a legal requirement and protects both human health and the environment. Violations can result in significant fines and legal action.[2]

By following these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible disposal of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide is the final, critical step in its lifecycle as a research chemical, ensuring that its use advances science without compromising safety.

References

  • Hazardous Waste - Standards | Occupational Safety and Health Administration. [Link]

  • Halogenated Organic Liquids - Standard Oper
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. [Link]

  • 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Reduction - Environmental Health and Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. [Link]

  • Chemistry Lab Waste Disposal - Environmental Marketing Services. [Link]

  • Halogenated Solvents. [Link]

  • 7.2 Organic Solvents | Environment, Health and Safety. [Link]

  • Material Safety Data Sheet - Oxamide, 98% - Cole-Parmer. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.